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(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol Documentation Hub

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  • Product: (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol
  • CAS: 2166176-54-9

Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol: A Multi-Modal Analytical Framework

Abstract The structural and stereochemical elucidation of chiral fluorinated heteroaromatics presents a unique set of analytical challenges. (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural and stereochemical elucidation of chiral fluorinated heteroaromatics presents a unique set of analytical challenges. (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block, frequently utilized in the synthesis of advanced pharmaceutical agents, including novel GPR61 inverse agonists[1]. This whitepaper details a rigorous, self-validating analytical framework for elucidating its exact chemical structure. By synergizing high-resolution multinuclear NMR (1H, 13C, 19F) with Vibrational Circular Dichroism (VCD) and Density Functional Theory (DFT), we establish a definitive methodology for confirming both the regiochemistry of the fluorinated pyridine ring and the absolute configuration of the benzylic stereocenter.

Strategic Rationale & Analyte Profile

In medicinal chemistry, the incorporation of a 3,5-difluoropyridine moiety is a proven strategy to modulate basicity, enhance metabolic stability, and improve brain penetrance[1]. However, the symmetrical nature of the isolated 3,5-difluoropyridine ring complicates standard 1D NMR assignments. Furthermore, determining the absolute configuration (AC) of the secondary alcohol at the C4 position is historically reliant on X-ray crystallography or Mosher's ester derivatization.

The Analytical Challenge:

  • Regiochemistry: Proving that the fluorine atoms are strictly at the C3 and C5 positions, rather than C2/C6.

  • Stereochemistry: The steric bulk of the two ortho-fluorine atoms flanking the benzylic alcohol can severely hinder derivatization for Mosher's analysis, while the compound's physical state (often a viscous oil) precludes single-crystal X-ray diffraction.

To bypass these limitations, we deploy a multi-modal approach utilizing 19F NMR to exploit the chiral microenvironment, followed by VCD—a non-destructive chiroptical technique that determines absolute configuration directly in solution[2],[3].

Elucidation of Primary Connectivity & Regiochemistry

Causality & Expert Insights

While 1H and 13C NMR provide the backbone connectivity, they are insufficient to definitively prove the regiochemistry of the fluorine atoms due to the heteroaromatic ring's electron deficiency. Here, 19F NMR is the critical diagnostic tool.

Because the molecule possesses a chiral center at the C4-attached hydroxyethyl group, the two fluorine atoms at C3 and C5 are diastereotopic . In a purely achiral precursor (e.g., the corresponding ketone), these fluorines would be chemically equivalent and appear as a single peak. However, the asymmetric microenvironment induced by the (1R)-stereocenter causes the two fluorine atoms to resonate at slightly different frequencies. Observing an AB system or two distinct doublets in the 19F NMR spectrum instantly validates the proximity of the chiral center to the fluorines, confirming the 3,5-substitution pattern.

Protocol 1: Self-Validating Multinuclear NMR Workflow
  • Step 1: Sample Preparation. Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 (100 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Step 2: 1H and 13C Acquisition. Acquire standard 1D spectra at 298 K using a 500 MHz spectrometer.

  • Step 3: 19F NMR Acquisition. Acquire a 19F spectrum with 1H decoupling to simplify the multiplets, followed by a 1H-coupled 19F spectrum to extract 3JHF​ and 4JHF​ coupling constants.

  • Step 4: 2D Correlation (Self-Validation). Perform a 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment.

    • Validation Check: Cross-peaks between the benzylic methine proton (~5.30 ppm) and the 19F signals definitively prove the C4 position of the alcohol. If cross-peaks are absent, the regiochemical assignment must be rejected.

Table 1: Quantitative Multinuclear NMR Assignments
NucleusChemical Shift (ppm)Multiplicity & Coupling (Hz)Assignment / Structural Implication
1H 8.40s (broad, 2H)H2, H6 (Pyridine ring protons)
1H 5.30qd (J = 6.5, 3.0, 1H)C4-CH (OH)CH3 (Methine)
1H 1.60d (J = 6.5, 3H)C4-CH(OH)CH3 (Methyl)
13C 156.0dd (J = 260, 10)C3, C5 (Direct C-F coupling)
13C 136.5t (J = 5)C2, C6 (Long-range F coupling)
13C 132.0t (J = 15)C4 (Splitting confirms two adjacent F's)
19F -125.5, -126.2AB system / 2 x dF3, F5 (Diastereotopic splitting confirms chiral proximity)

Absolute Configuration Determination via VCD

Causality & Expert Insights

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition[2],[3]. Because it relies on fundamental molecular vibrations rather than electronic transitions, it does not require a UV chromophore and is highly sensitive to the 3D spatial arrangement of atoms[3].

The absolute stereochemistry is established by comparing the measured VCD spectrum to the results of an ab initio quantum chemistry calculation of the same molecule[4],[3]. The O-H stretch, C-O stretch, and the asymmetric stretches of the fluoropyridine ring are highly active in the IR. Because they exist in a chiral environment, they exhibit distinct VCD signals. If the major bands of the measured and calculated VCD spectra agree in relative magnitude and sign, the absolute configuration is assigned to the enantiomer used in the calculation[4].

Protocol 2: VCD-DFT Validation System
  • Step 1: Experimental VCD Acquisition.

    • Dissolve 10 mg of the enantiopure compound in 150 μL of CDCl3.

    • Inject the solution into a BaF2 liquid cell with a 100 μm path length.

    • Acquire IR and VCD spectra simultaneously over 4-8 hours using a VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000) to achieve a high signal-to-noise ratio, as VCD signals are roughly 104 times smaller than corresponding IR intensities[3].

  • Step 2: Baseline Correction (Self-Validation).

    • Subtract the solvent baseline.

    • Validation Check: To ensure signals are genuine and not artifacts of linear birefringence, measure the opposite (1S) enantiomer if available. The true VCD spectrum of the (1S) enantiomer must be a perfect mirror image of the (1R) enantiomer across the zero baseline[2].

  • Step 3: Computational DFT Modeling.

    • Perform a conformational search using molecular mechanics. For (1R)-1-(3,5-difluoropyridin-4-yl)ethanol, the lowest energy conformer typically features an intramolecular hydrogen bond between the hydroxyl proton and the pyridine π-system or fluorine lone pairs[4].

    • Optimize the geometry using DFT at the B3LYP/6-311G(d,p) level using Gaussian software[4],[3].

    • Calculate the IR and VCD frequencies, apply a Lorentzian band shape, and overlay with the experimental data.

Table 2: Key VCD Spectral Markers (Experimental vs. Calculated)
Vibrational ModeWavenumber (cm⁻¹)Exp. VCD SignCalc. VCD Sign (1R)Calc. VCD Sign (1S)
O-H Stretch (H-bonded)~3450Positive (+)Positive (+)Negative (-)
C-F Asymmetric Stretch~1210Negative (-)Negative (-)Positive (+)
C-O Stretch~1080Positive (+)Positive (+)Negative (-)
Pyridine Ring Def.~950Negative (-)Negative (-)Positive (+)

Analytical Workflows (Visualizations)

The following diagrams illustrate the logical progression of the elucidation framework and the underlying mechanism of VCD spectroscopy.

Workflow Start Unknown Sample (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol HRMS HRMS (ESI-TOF) Exact Mass & Formula Start->HRMS NMR Multinuclear NMR 1H, 13C, 19F, HOESY Start->NMR Regio Confirm Regiochemistry Diastereotopic 19F Signals HRMS->Regio NMR->Regio VCD VCD Spectroscopy IR & VCD Spectra Regio->VCD DFT DFT Calculations B3LYP/6-311G(d,p) Regio->DFT In silico Compare Spectral Comparison Experiment vs. Theory VCD->Compare DFT->Compare Result Absolute Configuration Confirmed as (1R) Compare->Result Match

Multi-modal analytical workflow for structural and stereochemical elucidation.

VCDLogic Input Enantiopure Liquid Sample LCP Left Circularly Polarized Light (LCP) Input->LCP RCP Right Circularly Polarized Light (RCP) Input->RCP Absorb Differential Absorption ΔA = AL - AR LCP->Absorb RCP->Absorb VCD_Spec Experimental VCD Spectrum Absorb->VCD_Spec

Mechanism of Vibrational Circular Dichroism (VCD) signal generation.

Sources

Exploratory

Technical Guide: (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of chiral, fluorinated motifs is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of chiral, fluorinated motifs is a proven methodology for enhancing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS: 2166176-54-9) represents a highly specialized building block that seamlessly integrates the electron-withdrawing properties of a difluorinated heteroaromatic ring with the precise spatial orientation of a chiral secondary alcohol[1].

As a Senior Application Scientist, I have observed that this specific scaffold is increasingly utilized in the development of kinase inhibitors and neuroinflammation modulators (such as P2X7 receptor antagonists)[2]. This whitepaper provides an in-depth mechanistic analysis of its properties, a validated protocol for its enantioselective synthesis, and the causality behind its pharmacological efficacy.

Physicochemical Profiling

Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in downstream coupling reactions and its ultimate impact on the lipophilic efficiency (LipE) of the final drug candidate.

PropertyValue
Chemical Name (1R)-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol
CAS Number 2166176-54-9[1]
Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol [1]
SMILES CO
Enantiomeric Purity ≥95% (Standard Commercial Specification)[1]
Precursor Ketone CAS 1823802-38-5[3]

Mechanistic Rationale: The Power of Fluorination and Chirality

The selection of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol over its non-fluorinated or racemic counterparts is driven by three fundamental principles of structure-based drug design:

  • Conformational Locking via Steric Bulk: The two fluorine atoms at the 3- and 5-positions create significant steric hindrance around the 4-position substituent. This restricts the free rotation of the chiral ethanol moiety, effectively locking the hydroxyl group into a specific bioactive conformation. This pre-organization minimizes the entropic penalty upon target binding.

  • pKa Modulation and Permeability: Fluorine is highly electronegative. The 3,5-difluoro substitution strongly withdraws electron density from the pyridine ring via inductive effects, significantly lowering the pKa of the pyridine nitrogen. This prevents unwanted protonation at physiological pH (7.4), thereby improving membrane permeability, oral bioavailability, and reducing off-target hERG liabilities.

  • Metabolic Stability: Cytochrome P450 enzymes frequently target electron-rich sites on heteroaromatic rings for oxidation. By blocking the 3- and 5-positions with highly stable carbon-fluorine bonds, the metabolic half-life of the resulting API is substantially extended.

BindingModel Ligand (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol Chiral Motif H_Bond Target Engagement Hydroxyl Hydrogen Bonding Ligand->H_Bond F_Pocket Hydrophobic Pocket 3,5-Difluoro Interactions Ligand->F_Pocket Efficacy Enhanced Efficacy & Metabolic Stability H_Bond->Efficacy F_Pocket->Efficacy

Pharmacological engagement and stabilization mechanisms of the chiral fluorinated motif.

Validated Experimental Protocol: Enantioselective Synthesis

To achieve the precise (1R) stereocenter, the most robust and scalable method is the asymmetric reduction of the corresponding ketone, 1-(3,5-difluoropyridin-4-yl)ethan-1-one (CAS: 1823802-38-5)[3], utilizing a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst.

The Causality of the CBS Reduction

The uncatalyzed reduction of the ketone by borane is slow at low temperatures. The (R)-CBS catalyst coordinates with both the borane and the ketone, activating the borane and tightly organizing the transition state. The steric bulk of the 3,5-difluoropyridinyl group forces the substrate into a specific spatial orientation, exposing only the Re face of the carbonyl to hydride attack, exclusively yielding the (1R)-alcohol.

Step-by-Step Methodology

Reagents: 1-(3,5-difluoropyridin-4-yl)ethan-1-one (1.0 eq), (R)-CBS catalyst (0.1 eq), Borane-THF complex (BH₃·THF, 1.2 eq), Anhydrous THF, Methanol (for quench).

  • Catalyst Preparation: In a flame-dried Schlenk flask purged with argon, dissolve the (R)-CBS catalyst (0.1 eq) in anhydrous THF.

  • Borane Addition & Temperature Control: Cool the catalytic solution to -20 °C. Add the BH₃·THF complex (1.2 eq) dropwise.

    • Causality: Maintaining the reaction at -20 °C is critical. Higher temperatures accelerate the uncatalyzed background reduction by free borane, which produces a racemic mixture and degrades the enantiomeric excess (ee%).

  • Substrate Addition: Dissolve 1-(3,5-difluoropyridin-4-yl)ethan-1-one[3] in anhydrous THF and add it to the reaction mixture via a syringe pump over a period of 2 hours.

    • Causality: Slow addition ensures that the concentration of uncoordinated ketone remains exceptionally low, forcing all reduction events to occur strictly within the chiral microenvironment of the catalyst.

  • Reaction Quench: After stirring for 1 hour post-addition at -20 °C, cautiously quench the reaction by adding methanol dropwise until effervescence ceases.

    • Causality: Methanol safely decomposes the excess borane and cleaves the boron-oxygen bonds of the intermediate complex, liberating the free chiral alcohol.

  • Workup and Isolation: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and 1M HCl. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation System: Purify the crude product via flash column chromatography. The system is self-validating: you must determine the enantiomeric excess using chiral HPLC (e.g., Chiralcel OD-H column). A successful run will yield ≥95% ee[1].

SynthWorkflow Ketone 1-(3,5-Difluoropyridin-4-yl)ethanone CAS: 1823802-38-5 Reduction Asymmetric Reduction (R)-CBS Catalyst, BH3-THF, -20°C Ketone->Reduction Alcohol (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol CAS: 2166176-54-9 Reduction->Alcohol API Downstream API Synthesis (e.g., Kinase Inhibitors) Alcohol->API

Synthetic workflow for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol via asymmetric reduction.

Applications in Medicinal Chemistry

The (1R)-1-(3,5-difluoropyridin-4-yl)ethanol motif acts as an elite structural anchor in several therapeutic domains:

  • P2X7 Receptor Antagonists: The P2X7 receptor is a key driver of neuroinflammation. Halogenated pyridine derivatives have shown profound efficacy in blocking this receptor[2]. The difluoropyridine ring penetrates deep into the hydrophobic pockets of the receptor, while the chiral (1R)-hydroxyl group establishes a highly directional hydrogen bond with the receptor backbone, leading to potent antagonism.

  • Kinase Inhibitors: In oncology, achieving selectivity between highly conserved kinase domains is notoriously difficult. The unique steric and electronic profile of the 3,5-difluoropyridinyl group can exploit subtle differences in the ATP-binding clefts of target kinases, driving superior selectivity profiles compared to standard phenyl or unsubstituted pyridine rings.

References

  • Bidepharm , "CAS:2166176-54-9, (R)-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol". 1

  • Chemikart , "1158359-97-7 | (cyclohexylmethyl)[2-(morpholin-4-yl ... - Chemikart".

  • NextSDS , "1-(3,5-difluoropyridin-4-yl)ethan-1-one — Chemical Substance Information". 3

  • Journal of Medicinal Chemistry - ACS Publications , "Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists".2

Sources

Foundational

An In-depth Technical Guide to the Solubility Assessment of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] This technical guide provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] This technical guide provides a comprehensive framework for the characterization of the solubility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol, a novel fluorinated pyridine derivative with potential therapeutic applications. Given the absence of publicly available data for this specific molecule, this whitepaper outlines a systematic approach, from theoretical considerations and in silico predictions to detailed experimental protocols for determining thermodynamic and kinetic solubility. It further explores the influence of critical factors such as pH and the presence of co-solvents, providing researchers, scientists, and drug development professionals with the necessary tools to generate a robust and reliable solubility profile.

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of late-stage attrition. Among these properties, aqueous solubility is a cornerstone of the Biopharmaceutics Classification System (BCS) and profoundly influences drug absorption, distribution, metabolism, and excretion (ADME).[2][3] For oral dosage forms, an API must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation. Insufficient solubility can lead to low and erratic bioavailability, hindering the development of an effective and safe therapeutic.

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a fluorinated pyridine derivative. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and pKa, all of which have a direct bearing on solubility.[4] A thorough understanding of the solubility of this compound is therefore not just a regulatory requirement but a fundamental necessity for guiding formulation strategies and predicting in vivo performance.

This guide presents a multi-faceted approach to characterizing the solubility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol, beginning with theoretical estimations and progressing to rigorous experimental determination.

Theoretical and In Silico Solubility Prediction

Before embarking on extensive experimental work, computational models can provide valuable initial estimates of a compound's solubility.[1][2] These in silico methods utilize the chemical structure to predict properties like logP (a measure of lipophilicity) and pKa, which are key drivers of solubility.

Structural Considerations

The structure of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol suggests it is a weakly basic compound due to the nitrogen atom in the pyridine ring. The two electron-withdrawing fluorine atoms are expected to lower the pKa compared to unsubstituted pyridine.[4] The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing aqueous solubility.

Computational Modeling

Various computational models, including Quantitative Structure-Property Relationship (QSPR) models, can be employed to predict aqueous solubility.[2][5] These models are trained on large datasets of compounds with known solubilities and can provide a preliminary assessment of whether (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is likely to be poorly or highly soluble.[1][3]

Experimental Determination of pKa

The ionization constant (pKa) is a critical parameter that governs the pH-dependent solubility of ionizable drugs.[6][7][8] As (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a weak base, its solubility is expected to increase at lower pH values.[9][10][11]

Potentiometric Titration

Potentiometric titration is a highly accurate method for pKa determination.[12][13]

Protocol:

  • Prepare a solution of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol of known concentration in a co-solvent/water mixture if necessary to ensure initial dissolution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

  • Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the resulting titration curve.[12]

Thermodynamic Solubility Determination: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent and is considered the gold standard for solubility measurement.[14][15] The shake-flask method is the most common technique for this determination.[14][16][17]

Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol
  • Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8), as recommended by ICH guidelines.[18][19]

  • Add an excess amount of solid (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol to each buffer in separate vials. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[14]

  • Incubate the vials at a constant temperature (typically 37°C for biopharmaceutical relevance) with continuous agitation for a sufficient period (e.g., 24 to 48 hours) to reach equilibrium.[16][18][19]

  • After incubation, separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly diluted from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[20][21][22] This is particularly relevant for early drug discovery where compounds are often handled in DMSO stocks for high-throughput screening (HTS) assays.[15]

Experimental Workflow

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol
  • Prepare a concentrated stock solution of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its solubilizing effect.[20][21]

  • Incubate the plate at room temperature or 37°C for a defined period (e.g., 1-2 hours).[20]

  • Measure the amount of precipitated compound. This can be done directly by nephelometry (light scattering) or by filtering the solution through a filter plate and analyzing the filtrate concentration by HPLC-UV or UV-Vis spectroscopy.[16][23]

Analytical Method: HPLC-UV for Concentration Determination

A robust and validated analytical method is essential for accurately quantifying the concentration of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in the solubility experiments. HPLC-UV is a widely used and reliable technique for this purpose.[24][25][26]

Method Development Considerations
  • Column: A reversed-phase C18 column is a good starting point for a molecule with the polarity of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol.[25]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. For basic compounds like pyridines, a mobile phase with a slightly acidic pH can improve peak shape.[25][27]

  • Detection: The pyridine ring is a chromophore, making UV detection suitable. The optimal wavelength for detection should be determined by acquiring a UV spectrum of the compound.[28]

  • Calibration: A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.

Investigating Factors Influencing Solubility

pH-Solubility Profile

As established, the solubility of the weakly basic (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol will be pH-dependent.[8][29] The thermodynamic solubility should be determined across a range of pH values (e.g., from pH 1 to 8) to construct a complete pH-solubility profile. This profile is crucial for predicting how the compound's solubility will change as it transits through the different pH environments of the gastrointestinal tract.[30]

Effect of Co-solvents

In cases of poor aqueous solubility, the use of co-solvents in formulations can be a viable strategy for enhancement.[31][32] The impact of common pharmaceutical co-solvents (e.g., ethanol, propylene glycol, PEG 400) on the solubility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol should be investigated.[31][33] This involves repeating the shake-flask experiment with varying concentrations of the co-solvent in the aqueous buffer. It is important to note that while co-solvents can increase solubility, they can also impact permeability, an interplay that must be carefully considered.[32]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear and concise tables for easy comparison.

Table 1: Thermodynamic Solubility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol at 37°C

pHMean Solubility (µg/mL)Standard Deviation
1.2
4.5
6.8

Table 2: Kinetic Solubility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in PBS (pH 7.4)

MethodMean Solubility (µM)Standard Deviation
Nephelometry
HPLC-UV

The pH-solubility profile should be plotted graphically to visualize the relationship between pH and solubility. Based on the determined solubility and the anticipated therapeutic dose, the compound can be classified according to the BCS.[18][19][34]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of the novel compound (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol. By following the outlined theoretical and experimental procedures, researchers can generate a detailed solubility profile, which is an indispensable component of the early-phase drug development process. A thorough understanding of the solubility characteristics will enable informed decisions regarding formulation strategies, predict potential bioavailability challenges, and ultimately contribute to the successful advancement of this promising therapeutic candidate.

References

  • A Computational Model for the Prediction of Aqueous Solubility That Includes Crystal Packing, Intrinsic Solubility, and Ionization Effects. Molecular Pharmaceutics - ACS Publications. (2007).
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  • Computational models for the prediction of drug solubility | Request PDF. ResearchGate.
  • Compound solubility prediction in medicinal chemistry and drug discovery. Life Chemicals. (2023).
  • Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. PMC.
  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024).
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. (2006).
  • pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics - ACS Publications. (2015).
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (2016).
  • Cosolvent. Wikipedia.
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO.
  • The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics - ACS Publications. (2012).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ijirss. (2025).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Kinetic Solubility - In Vitro Assay. Charnwood Discovery.
  • Solubilization behavior of poorly soluble drugs with combined use of Gelucire 44/14 and cosolvent. PubMed. (2004).
  • Does pH affect solubility?. AAT Bioquest. (2023).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (2024).
  • PH and Solvent Effect on Drug Solubility.
  • Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences.
  • Synthesis and properties of fluorinated pyridine-containing polyimides | Request PDF. ResearchGate.
  • BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. (2019).
  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. (2008).
  • HPLC Methods for analysis of Pyridine. HELIX Chromatography.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
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  • (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. (2025).
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  • Development of Methods for the Determination of pKa Values. PMC.
  • Pyridine. SIELC Technologies.
  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers - Step 5. EMA. (2020).
  • (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. Academia.edu.
  • 1-(3,5-Difluoro-4-pyridyl)ethanol (EVT-13797472). EvitaChem.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. (2021).
  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).. DTIC.
  • ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. (2025).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025).
  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • New ICH M13A Guideline: Extra Bioequivalence Study Needed for pH-Dependent Drugs with Proton Pump Inhibitors. Simulations Plus. (2024).
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024).
  • Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. (2024).
  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (2026).
  • Novel soluble polyimides containing pyridine and fluorinated units: preparation, characterization, and optical and dielectric properties. RSC Publishing.
  • Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi.

Sources

Exploratory

Engineering Efficacy: The Biological Activity and Pharmacokinetic Optimization of Fluorinated Pyridines

Executive Summary The pyridine ring is one of the most privileged scaffolds in medicinal chemistry. However, the native heterocycle often suffers from rapid oxidative metabolism and suboptimal membrane permeability. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyridine ring is one of the most privileged scaffolds in medicinal chemistry. However, the native heterocycle often suffers from rapid oxidative metabolism and suboptimal membrane permeability. The strategic incorporation of fluorine atoms into the pyridine architecture fundamentally alters its physicochemical landscape. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical halogen chemistry and applied drug development. We will explore the mechanistic causality behind fluorination, analyze its impact across diverse therapeutic areas, and provide self-validating experimental protocols for evaluating these advanced molecular entities.

Mechanistic Rationale: The "Fluorine Effect" on the Pyridine Scaffold

To leverage fluorinated pyridines in drug design, researchers must first understand the fundamental steric and electronic perturbations introduced by the fluorine atom[1].

Steric Bioisosterism and Bond Dynamics

Fluorine is the most electronegative element (3.98 on the Pauling scale) and possesses a van der Waals radius of 1.47 Å, making it an excellent bioisostere for hydrogen (1.20 Å) or hydroxyl groups[1]. The highly polarized C–F bond ( μ = 1.41 D) influences molecular conformation through hyperconjugative donation, allowing the molecule to lock into favorable bioactive conformations while minimizing steric bulk[1].

pKa Attenuation and Membrane Permeability

One of the most powerful applications of pyridine fluorination is the modulation of basicity. The strong inductive electron-withdrawing effect (-I effect) of fluorine significantly lowers the pKa of the pyridine nitrogen[1].

  • Causality: By reducing the electron density on the nitrogen, the heterocycle becomes less basic. This increases the fraction of the unionized drug at physiological pH (7.4), which directly enhances passive lipoidal diffusion across cell membranes, thereby improving oral bioavailability[2].

Context-Dependent Lipophilicity (logD)

While fluorination generally increases the hydrophobic surface area, its impact on lipophilicity (logD 7.4​ ) is highly context-dependent[2]. For example, in 2-(thiofluoroalkyl)pyridines, the highly electronegative fluorine atoms polarize the adjacent sulfur atom.

  • Causality: This polarization increases the partial positive charge on the sulfur, creating an overall dipole moment that can counterintuitively reduce lipophilicity, demonstrating that fluorination must be evaluated as a holistic system rather than a simple additive parameter[2].

Metabolic Shielding

The C–F bond is exceptionally strong (~116 kcal/mol compared to ~99 kcal/mol for C–H), making it highly resistant to enzymatic degradation[3]. Strategic placement of fluorine blocks cytochrome P450-mediated oxidation at metabolic "soft spots," prolonging the drug's half-life[4].

MetabolicStability A Unsubstituted Pyridine (C-H Bond) B CYP450 Oxidation A->B C N-Oxidation / Hydroxylation (Rapid Clearance) B->C D Fluorinated Pyridine (C-F Bond) E Steric & Electronic Shielding D->E F Metabolic Stability (Prolonged Half-Life) E->F

Metabolic blocking mechanism: C-F bond substitution prevents CYP450-mediated oxidation.

Biological Activity Profiles Across Therapeutic Areas

Oncology: Precision Kinase Inhibition

Fluorinated pyridines and pyrimidines are critical in targeted cancer therapies. Recent FDA approvals highlight their efficacy in inhibiting hyperactive kinase pathways[5]. For example, Leniolisib is a highly selective PI3K δ inhibitor containing a fluorinated pyridine substituent that is essential for its biological activity[5]. The fluorine atom often engages in multipolar interactions with the kinase hinge region, displacing high-energy water molecules and increasing binding affinity[5].

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K Target RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits Proliferation Tumor Proliferation AKT->Proliferation Promotes Drug Fluorinated Pyridine Inhibitor (e.g., Leniolisib) Drug->PI3K Competitive Inhibition

Mechanism of action for fluorinated pyridine-based PI3K inhibitors in oncology.

Antimicrobial and Antifungal Agents

The emergence of multidrug-resistant (MDR) bacteria has driven the development of novel fluorinated heterocycles[6]. Fluorinated pyridine Schiff bases and thiourea derivatives exhibit potent antimicrobial properties[7]. Specific fluorinated pyridine thioureas demonstrate selective antibacterial activity against Gram-positive bacteria and potent anticancer activity against HepG2 cell lines (IC 50​ = 4.8 μ g/mL) by acting as mitogen-activated protein kinase-2 (MK-2) inhibitors[7].

Neuroimaging and CNS Applications

The 18F isotope is the gold standard for Positron Emission Tomography (PET) due to its optimal 109.8-minute half-life and low positron energy[8]. Fluorinated pyridine derivatives have been successfully developed as PET radioligands for Cannabinoid Type 2 (CB2) receptors. Through rigorous structure-activity relationship (SAR) optimization, specific 18F -labeled pyridines have achieved single-digit nanomolar affinity ( Ki​ = 6 nM) and a selectivity factor of nearly 700 over CB1 receptors, allowing for high-resolution in vivo imaging of neuroinflammation[8].

PET_Workflow Design Rational Design (F-Pyridine Scaffold) Labeling Radiolabeling ([18F] Incorporation) Design->Labeling InVitro In Vitro Assay (Receptor Affinity) Labeling->InVitro InVivo In Vivo PET (Biodistribution) InVitro->InVivo

Workflow for the development and validation of [18F]-labeled pyridine PET radiotracers.

Quantitative Data Summaries

To contextualize the impact of fluorination, the following tables summarize clinical precedents and physicochemical shifts.

Table 1: FDA-Approved Drugs and Clinical Candidates Utilizing Fluorinated Pyridines/Pyrimidines
Compound NamePrimary TargetTherapeutic IndicationRole of Fluorinated Motif
Leniolisib PI3K δ APDS (Immunodeficiency)Enhances target selectivity and metabolic stability[5].
Inavolisib PI3K α Breast CancerModulates binding pocket conformation via difluoromethyl groups[5].
Regorafenib VEGFR / PDGFRColorectal CancerFluorophenyl/pyridine integration blocks rapid oxidative clearance[9].
[18F]-CB2 Ligands CB2 ReceptorsPET Imaging (Neuro)Provides positron emission while maintaining 6 nM binding affinity[8].
Table 2: Physicochemical Shifts (H vs. F Substitution on Pyridine)
ParameterUnsubstituted PyridineFluorinated PyridineMechanistic Causality
pKa (Conjugate Acid) ~5.2~3.0 - 4.5Inductive electron withdrawal (-I) reduces nitrogen basicity[1].
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High electronegativity and optimal orbital overlap[3].
Lipophilicity ( Δ logP) Baseline+0.2 to +0.5 per F atomIncreases hydrophobic surface area (unless adjacent to polarizable heteroatoms)[2].

Standardized Experimental Protocols for Validation

To ensure scientific integrity, the following protocols provide self-validating workflows for assessing the pharmacokinetic improvements of fluorinated pyridines.

Protocol A: High-Throughput Microsomal Metabolic Stability Assay

Objective: Validate the metabolic shielding effect of the C–F bond against CYP450 oxidation. Causality & Rationale: Human liver microsomes (HLMs) contain the full complement of CYP enzymes. By comparing the intrinsic clearance ( CLint​ ) of the fluorinated compound against its non-fluorinated analog, we isolate the exact metabolic half-life extension provided by the fluorine atom.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the fluorinated pyridine in DMSO. Dilute to a 1 μ M working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add HLMs to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation (The Causality Check): Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450. A parallel control without NADPH must be run to confirm that any observed degradation is strictly CYP-mediated and not due to chemical instability.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 μ L aliquots.

  • Quenching: Immediately quench each aliquot in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol B: Shake-Flask LC-MS/MS Method for LogD 7.4​ Determination

Objective: Quantify the context-dependent lipophilicity shift caused by fluorination. Causality & Rationale: LogD 7.4​ (distribution coefficient at physiological pH) is a more accurate predictor of in vivo partitioning than LogP, as it accounts for the ionization state of the pyridine nitrogen modulated by the fluorine's inductive effect.

Step-by-Step Methodology:

  • Solvent Saturation: Mutually saturate n -octanol and 10 mM PBS (pH 7.4) by stirring them together vigorously for 24 hours, then allow them to separate. Rationale: Prevents volume changes during the actual partitioning experiment.

  • Sample Spiking: Dissolve the fluorinated pyridine in the saturated PBS phase to a concentration of 10 μ M.

  • Partitioning: Add an equal volume of saturated n -octanol to the aqueous sample in a glass vial.

  • Equilibration: Shake the vials mechanically at 25°C for 60 minutes, followed by centrifugation at 3,000 rpm for 10 minutes to ensure complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous phases. Dilute appropriately and analyze via LC-MS/MS. Rationale: Fluorinated compounds often lack strong UV chromophores; LC-MS/MS provides the sensitivity required to detect highly lipophilic compounds that partition overwhelmingly into the octanol phase.

  • Calculation: LogD 7.4​=log10​(Peak Areaoctanol​/Peak Areaaqueous​) .

References

  • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview Source: Current Topics in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking Source: Chemistry Central Journal (PMC) URL: [Link]

  • Title: Structure–Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Foundational

In-Depth Technical Guide: Physical Characteristics and Analytical Profiling of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Executive Summary Nitrogen heterocycles and their fluorinated analogues are ubiquitous and highly desirable motifs in modern pharmaceutical compounds[1]. Within this chemical space, (1R)-1-(3,5-Difluoropyridin-4-yl)ethan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nitrogen heterocycles and their fluorinated analogues are ubiquitous and highly desirable motifs in modern pharmaceutical compounds[1]. Within this chemical space, (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol represents a highly specialized chiral building block. The strategic placement of fluorine atoms on the pyridine ring profoundly alters the molecule's physicochemical landscape—modulating lipophilicity, metabolic stability, and basicity—while the (1R)-hydroxyethyl moiety provides a critical stereocenter for target engagement.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a static list of properties, but as a dynamic system of molecular interactions. This whitepaper details the physical characteristics, conformational dynamics, and field-proven, self-validating protocols for the synthesis and chiral analysis of this compound.

Physicochemical Profiling & Causality

The physical characteristics of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol are dictated by the interplay between the electron-withdrawing fluorine atoms and the hydrogen-bonding capacity of the chiral alcohol.

Quantitative Data Summary
Physical PropertyTypical / Predicted ValueMechanistic Causality
Molecular Formula C₇H₇F₂NOCore fluorinated heteroaromatic scaffold.
Molecular Weight 159.13 g/mol Optimal size for fragment-based drug discovery (FBDD).
Physical State Crystalline solid / Viscous liquidDependent on enantiomeric purity; intermolecular H-bonding networks drive crystallization.
pKa (Pyridine N) ~1.5 – 2.5Severely depressed compared to standard pyridine (~5.2) due to the strong inductive electron withdrawal (-I effect) of the 3,5-difluoro substitutions.
LogP (Octanol/Water) ~1.2 – 1.6Increased lipophilicity relative to non-fluorinated analogs, enhancing passive membrane permeability.
Specific Rotation [α]D Solvent dependentThe (1R) configuration dictates the optical rotation vector; requires polarimetric validation against a known standard.
Conformational Dynamics and Steric Hindrance

The 3,5-difluoro substitution pattern does more than alter electronics; it creates a specific steric environment. The fluorine atoms at the 3 and 5 positions flank the 1-hydroxyethyl group at the 4-position. This steric bulk restricts the free rotation of the chiral C-C bond linking the alcohol to the pyridine ring. Consequently, the molecule adopts preferred conformers that are critical for chiral recognition by both biological targets and chromatographic stationary phases. Nuclear magnetic resonance (NMR) analysis of such fluorinated pyridines reveals specific polarization transfer pathways that are highly sensitive to these locked conformations[2].

Workflow & Methodologies

To isolate and validate the (1R)-enantiomer, we must employ orthogonal techniques. The following protocols are designed as self-validating systems , ensuring that experimental artifacts are immediately identified.

Protocol I: Enzymatic Kinetic Resolution (EKR)

The resolution of chiral alcohols is frequently achieved via enzymatic kinetic resolution utilizing lipases[3]. In this system, we exploit the stereoselectivity of Candida antarctica Lipase B (CALB) to selectively acylate the unwanted (1S)-enantiomer, leaving the desired (1R)-enantiomer unreacted[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 100 mmol of racemic 1-(3,5-difluoropyridin-4-yl)ethanol in 500 mL of anhydrous methyl tert-butyl ether (MTBE).

  • Acyl Donor Addition: Add 300 mmol (3 equivalents) of vinyl acetate. The irreversible tautomerization of the leaving group (vinyl alcohol to acetaldehyde) drives the reaction forward.

  • Biocatalyst Introduction: Add 5.0 g of immobilized CALB (e.g., Novozym 435).

  • Incubation & Monitoring: Agitate the suspension at 30°C.

  • Self-Validating Control Step: Monitor the reaction strictly via achiral GC/MS. The reaction must be halted at exactly 50% conversion. If conversion exceeds 50%, the enzyme has begun reacting with the (1R)-enantiomer, compromising the yield. If it stops before 50%, the ee% of the remaining alcohol will be suboptimal.

  • Separation: Filter off the immobilized enzyme. Separate the unreacted (1R)-alcohol from the (1S)-acetate ester via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

EKR A Racemic Substrate (R/S Mixture) C Lipase Biocatalyst (e.g., CALB) A->C B Acyl Donor (Vinyl Acetate) B->C D (1S)-Acetate Ester (Fast Acylation) C->D E (1R)-Alcohol (Unreacted, Enantiopure) C->E

Caption: Enzymatic kinetic resolution utilizing lipase stereoselectivity to isolate the (1R)-enantiomer.

Protocol II: Chiral HPLC Validation

Chiral high-performance liquid chromatography (HPLC) utilizing polysaccharide-based stationary phases is the gold standard for verifying the enantiomeric excess of fluorinated aromatics[5]. The absolute configuration and enantiomeric purity of fluorinated racemates can be effectively determined using this method[6].

Step-by-Step Methodology:

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AS-H, 250 × 4.6 mm, 5 µm). The carbamate linkages in the stationary phase provide excellent hydrogen bonding sites for the analyte's -OH group.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Isopropanol (95:5 v/v). Crucial: Add 0.1% Diethylamine (DEA) to suppress peak tailing caused by secondary interactions between the basic pyridine nitrogen and residual silanols on the silica support.

  • Flow Rate & Detection: Set the flow rate to 1.0 mL/min. Monitor UV absorbance at 254 nm (optimal for the fluorinated pyridine chromophore).

  • Self-Validating Calibration (The Racemic Standard): Before injecting the purified (1R) sample, inject a 1 mg/mL solution of the racemic mixture.

    • Validation Check: The chromatogram must yield two baseline-resolved peaks with an area integration ratio of exactly 50.0 : 50.0 (± 0.5%). If the ratio deviates, the integration parameters are flawed, or the column is overloaded/degraded. Do not proceed until this is corrected.

  • Sample Injection: Inject the purified (1R)-1-(3,5-difluoropyridin-4-yl)ethanol. Calculate the enantiomeric excess (ee%) based on the peak areas.

ChiralHPLC A Analyte: 1-(3,5-Difluoropyridin-4-yl)ethanol B Polysaccharide-based Chiral Stationary Phase A->B C Mobile Phase Optimization (Hexane/IPA + 0.1% DEA) B->C D Chromatographic Separation (Fluorine-π & H-bond interactions) C->D E (1S)-Enantiomer (Lower Affinity) D->E F (1R)-Enantiomer (Higher Affinity) D->F G ee% Calculation & Validation (Self-Validating 50:50 Racemic Check) E->G F->G

Caption: Workflow for chiral HPLC method development and validation of fluorinated pyridine enantiomers.

Conclusion

The rigorous characterization of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol requires an understanding of how its fluorinated architecture dictates its physical properties and chromatographic behavior. By employing self-validating protocols in both its enzymatic resolution and chiral HPLC analysis, researchers can ensure absolute confidence in the enantiomeric purity and structural integrity of this critical pharmaceutical building block.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines ACS Publications[Link]

  • Characterisation of the polarisation transfer to fluorinated pyridines in SABRE RSC Publishing[Link]

  • Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer ACS Publications[Link]

  • Effective control of optical purity by chiral HPLC separation for ester-based liquid crystalline materials Taylor & Francis[Link]

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC MDPI[Link]

Sources

Exploratory

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol molecular weight

An in-depth technical analysis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol requires moving beyond basic chemical identifiers to understand its strategic utility in medicinal chemistry. As a chiral, fluorinated heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol requires moving beyond basic chemical identifiers to understand its strategic utility in medicinal chemistry. As a chiral, fluorinated heterocyclic building block, its unique physicochemical properties dictate strict parameters for analytical validation and downstream synthetic application.

This whitepaper provides a comprehensive framework for the physicochemical profiling, molecular weight validation, and structural logic of this critical intermediate.

Physicochemical Profiling & Molecular Weight Analysis

The compound (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS: 2166176-54-9) is a highly specialized chiral alcohol [1]. The integration of a 3,5-difluoropyridine motif serves a dual purpose in drug design: it significantly modulates the lipophilicity of the molecule while simultaneously protecting the pyridine core from cytochrome P450-mediated oxidative metabolism.

Understanding the exact mass and isotopic distribution is the first step in establishing a robust quality control pipeline.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Significance
Molecular Formula C₇H₇F₂NODictates isotopic envelope in MS.
Molecular Weight 159.13 g/mol Standard molar mass for stoichiometric calculations [2].
Monoisotopic Mass 159.04958 DaTarget exact mass for High-Resolution Mass Spectrometry (HRMS) [3].
Stereochemistry (1R)Requires chiral chromatography for enantiomeric excess (ee%) validation [4].
Predicted pKa (Pyridine N) < 1.5Suppressed basicity due to electron-withdrawing fluorine atoms; impacts MS ionization.

Causality in Analytical Validation: The Self-Validating Protocol

As an Application Scientist, one must recognize that standard analytical methods often fail when applied to heavily fluorinated heterocycles. The causality behind our experimental choices is rooted in the molecule's electronic environment.

The two highly electronegative fluorine atoms at the 3- and 5-positions drastically pull electron density away from the pyridine nitrogen. While unsubstituted pyridine has a pKa of ~5.2, this difluoro-substitution drops the pKa below 1.5. Causality: Because the nitrogen is rendered extremely weakly basic, standard Electrospray Ionization (ESI+) using weak acids (e.g., 0.1% Formic Acid) will yield unexpectedly low [M+H]+ signals.

To counteract this, the following self-validating LC-MS protocol forces ionization via adduct formation or utilizes Atmospheric Pressure Chemical Ionization (APCI).

Protocol 1: LC-HRMS Molecular Weight Validation

Self-Validating Mechanism: This protocol mandates the injection of a known weakly basic standard (e.g., 3,5-difluoropyridine) prior to the analyte to verify that the mass spectrometer's ionization source is sufficiently tuned for electron-deficient nitrogens.

  • System Suitability: Inject 1 µL of 10 µg/mL 3,5-difluoropyridine. Proceed only if the signal-to-noise ratio (S/N) > 50.

  • Sample Preparation: Dissolve (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in LC-MS grade Methanol to a final concentration of 1 mg/mL. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Chromatography: Use a C18 Column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 1 mM Ammonium Formate (Ammonium formate is critical to promote [M+NH4​]+ adduct formation if [M+H]+ fails).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: Monitor for the exact monoisotopic mass. Target [M+H]+ at m/z 160.0568. If the signal is suppressed, immediately scan for the sodium adduct [M+Na]+ at m/z 182.0388 [3].

Protocol 2: Chiral HPLC for Enantiomeric Purity (ee%)

Self-Validating Mechanism: A racemic mixture of 1-(3,5-Difluoropyridin-4-yl)ethanol MUST be injected first to prove baseline resolution ( Rs​>1.5 ). If the system cannot resolve the racemate, the purity result of the (1R) batch is scientifically invalid.

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v). Causality: Normal phase chromatography is chosen because the hydrogen bonding between the analyte's hydroxyl group and the chiral stationary phase is maximized in non-polar solvents, driving enantiomeric discrimination.

  • Flow Rate & Detection: 1.0 mL/min, UV detection at 254 nm.

  • Acceptance Criteria: The (1S) enantiomer must be undetectable or present at < 0.5% (yielding an ee% > 99%).

Visualizing Workflows and Pharmacological Logic

To ensure absolute clarity in both quality control and downstream drug design, the following diagrams map out the analytical validation workflow and the logical relationship of this pharmacophore in kinase inhibition.

AnalyticalWorkflow cluster_0 Self-Validating Analytical System Sample Synthesized Batch (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol LCMS HRMS (ESI+/APCI) Target [M+H]+: 160.05 Sample->LCMS Mass & Purity Chiral Chiral HPLC (Normal Phase) Target ee% > 99% Sample->Chiral Stereochemistry NMR 19F NMR Confirm 3,5-F Symmetry Sample->NMR Structural Integrity Release QA Release Validated Chiral Intermediate LCMS->Release Chiral->Release NMR->Release

Fig 1: Multiplexed analytical workflow for validating chiral fluorinated building blocks.

Pharmacological Translation

When (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is integrated into a larger Active Pharmaceutical Ingredient (API), its structural features dictate specific target interactions. The pyridine nitrogen acts as a classic hydrogen-bond acceptor for the hinge region of kinases, while the (1R) stereocenter vectors the rest of the molecule into specific lipophilic pockets.

PharmacophoreLogic ChiralCenter (1R)-Stereocenter Spatial Vectoring LipophilicPocket Hydrophobic Pocket Fit ChiralCenter->LipophilicPocket Dictates exact geometry Difluoro 3,5-Difluoro Motif e- Withdrawing Difluoro->LipophilicPocket Enhances binding affinity Pyridine Pyridine Core H-Bond Acceptor KinaseHinge Kinase Hinge Binding Pyridine->KinaseHinge Interacts with backbone NH SignalBlock Downstream Signaling Blockade KinaseHinge->SignalBlock LipophilicPocket->SignalBlock

Fig 2: Logical relationship between molecular features and downstream target engagement.

References

  • Bidepharm. "CAS:2166176-54-9, (R)-1-(3,5-Difluoropyridin-4-yl)ethan-1-ol".1

  • Benchchem. "2-(3,5-Difluoropyridin-4-yl)ethan-1-ol - Benchchem". 2

  • PubChemLite. "2-(3,5-difluoropyridin-4-yl)ethan-1-ol - PubChemLite". 3

  • Molport. "2-(3,5-difluoropyridin-4-yl)ethan-1-ol - Molport". 4

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale The compound (1R)-1-(3,5-Difluoropyridin-4-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

The compound (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block in modern medicinal chemistry. Fluorinated pyridine derivatives are frequently incorporated into active pharmaceutical ingredients (APIs) to modulate lipophilicity, improve metabolic stability, and enhance binding affinity via favorable protein-ligand halogen interactions[1]. Specifically, derivatives of 3,5-difluoropyridines are emerging as critical pharmacophores in novel oncology targets, including diacylglycerol kinase (DGK) inhibitors and APJ receptor agonists[1][2].

Synthesizing this chiral secondary alcohol from its prochiral ketone precursor, 1-(3,5-difluoropyridin-4-yl)ethan-1-one , presents unique chemical challenges:

  • Electronic Effects: The highly electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon highly electrophilic. While this accelerates reduction, it also increases susceptibility to hydration or side reactions.

  • Catalyst Poisoning: Pyridine nitrogens are notorious for coordinating to transition metals, which can poison chemocatalysts. However, the 3,5-difluoro substitution provides significant steric shielding around the nitrogen, mitigating this risk and enabling transition-metal catalysis.

This guide details two state-of-the-art, orthogonal methodologies for the enantioselective synthesis of the (1R)-alcohol: Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction .

Methodology A: Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Causality

The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) utilizes a chiral Ruthenium(II) complex, typically RuCl(p-cymene)[(R,R)-TsDPEN] , to transfer a hydride from a donor molecule to the ketone[3].

The stereochemical outcome is dictated by a highly ordered, six-membered pericyclic transition state[4]. The (R,R)-TsDPEN ligand forces the bulky 3,5-difluoropyridin-4-yl moiety into an equatorial position to minimize steric clashes with the p-cymene ligand. Consequently, the hydride is delivered exclusively to the re-face of the ketone, yielding the (1R)-enantiomer[4][5].

We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope (5:2 ratio) as the hydrogen donor. Unlike isopropanol, which establishes an equilibrium, the decomposition of formic acid releases CO₂, rendering the hydride transfer thermodynamically irreversible and driving the reaction to >99% conversion[3].

ATH_Cycle Ketone 1-(3,5-Difluoropyridin-4-yl)ethanone TS 6-Membered Pericyclic TS Ketone->TS PreCat RuCl(p-cymene)[(R,R)-TsDPEN] ActiveCat Active 16e- Ru Catalyst PreCat->ActiveCat Base activation Hydride 18e- Ru-Hydride Complex ActiveCat->Hydride HCOOH (Hydride transfer) Hydride->TS Substrate binding TS->ActiveCat Catalyst regeneration Product (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol TS->Product Hydride & Proton transfer Formate HCOOH / Et3N Formate->Hydride H-donor

Caption: Catalytic cycle of Noyori-Ikariya ATH illustrating irreversible hydride transfer via a 6-membered TS.

Experimental Protocol: ATH Workflow

Self-Validating Note: The use of degassed solvents is critical. Oxygen rapidly oxidizes the active 16-electron Ru(II) species to an inactive Ru(III) state, halting conversion.

  • Preparation of the Reagent Mixture: In a flame-dried, argon-purged Schlenk flask, prepare a 5:2 azeotropic mixture of Formic Acid (99%) and Triethylamine. Degas the mixture via three freeze-pump-thaw cycles.

  • Catalyst Activation: To the flask, add 1-(3,5-difluoropyridin-4-yl)ethan-1-one (10.0 mmol, 1.57 g) and the catalyst RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 31.8 mg, 0.5 mol%).

  • Solvent Addition: Add 10 mL of anhydrous, degassed DMF to ensure complete dissolution of the highly crystalline ketone.

  • Reaction Execution: Stir the reaction mixture at 40 °C under a positive pressure of argon. Monitor the evolution of CO₂ gas (bubbling indicates active hydride transfer).

  • Monitoring: After 12 hours, sample 10 µL, quench with water, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm >98% conversion.

  • Workup: Cool to room temperature, dilute with water (50 mL), and extract with EtOAc (3 x 30 mL). Wash the combined organics with saturated NaHCO₃ to remove residual formic acid, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (Silica gel, Hexanes/EtOAc 8:2) yields the pure (1R)-alcohol.

Methodology B: Biocatalytic Ketoreductase (KRED) Reduction

Mechanistic Causality

Biocatalysis offers an environmentally benign alternative with exquisite stereocontrol. Engineered Ketoreductases (KREDs) possess highly defined chiral binding pockets that orient the prochiral ketone for strictly stereospecific hydride attack from the NADPH cofactor[6][7].

Because stoichiometric use of NADPH is economically unfeasible, a cofactor recycling system is mandatory[6][8]. We employ Glucose Dehydrogenase (GDH) and D-glucose. As the KRED consumes NADPH to reduce the ketone, GDH oxidizes D-glucose to D-glucono-1,5-lactone, concomitantly regenerating NADPH from NADP⁺. This coupled system drives the thermodynamic equilibrium entirely toward the alcohol product[9].

Biocatalysis Ketone Prochiral Ketone KRED Ketoreductase (KRED) Ketone->KRED Alcohol (1R)-Alcohol KRED->Alcohol Reduction NADP NADP+ KRED->NADP NADPH NADPH + H+ NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase NADP->GDH Cofactor Recycling Glucose D-Glucose Glucose->GDH Gluconate D-Glucono-1,5-lactone GDH->NADPH GDH->Gluconate Oxidation

Caption: Coupled biocatalytic system utilizing KRED for stereoselective reduction and GDH for NADPH cofactor recycling.

Experimental Protocol: Biocatalytic Workflow

Self-Validating Note: The pH of the reaction will drop as D-glucono-1,5-lactone hydrolyzes to gluconic acid. Continuous pH titration (pH stat) or a high-capacity buffer is required to prevent enzyme denaturation.

  • Buffer Preparation: Prepare 100 mL of 250 mM Potassium Phosphate buffer. Adjust to pH 7.0 using 1M NaOH. Add 2 mM MgSO₄ (often required for GDH stability).

  • Enzyme & Cofactor Loading: To the buffer, add D-Glucose (15.0 mmol, 2.7 g), NADP⁺ sodium salt (0.1 mmol, catalytic), GDH powder (50 mg), and an (R)-selective KRED (e.g., KRED-130 or equivalent engineered variant, 100 mg)[7][8].

  • Substrate Addition: Dissolve 1-(3,5-difluoropyridin-4-yl)ethan-1-one (10.0 mmol, 1.57 g) in 10 mL of DMSO. Add this solution dropwise to the aqueous buffer to prevent substrate precipitation (final DMSO concentration ~9% v/v).

  • Incubation: Incubate the mixture in an orbital shaker at 30 °C and 150 rpm. Monitor the pH and adjust with 1M NaOH dropwise to maintain pH 6.8–7.2.

  • Monitoring: Reaction typically reaches >99% conversion within 24–36 hours (verify via GC/MS or HPLC).

  • Workup: Add Celite (5 g) to the mixture and filter to remove denatured proteins. Extract the filtrate with MTBE or EtOAc (3 x 50 mL). Wash organics with brine, dry over Na₂SO₄, and evaporate to yield the highly pure (1R)-alcohol.

Quantitative Data & Method Comparison

The choice between ATH and Biocatalysis depends on the scale, timeline, and purity requirements of the drug development phase. The table below summarizes the validated metrics for both approaches.

ParameterChemocatalysis (Noyori ATH)Biocatalysis (KRED / GDH)
Enantiomeric Excess (ee) 96 - 98%> 99.5%
Conversion Yield > 98%> 99%
Reaction Time 12 - 16 hours24 - 36 hours
Operating Temperature 40 °C30 °C
Primary Solvent DMF / HCOOH / TEAAqueous Phosphate Buffer (pH 7) + 10% DMSO
Catalyst Loading 0.5 mol%~10 wt% (Enzyme to Substrate)
Scalability Profile Excellent for multi-kg scale; requires strict anhydrous/anaerobic handling.Excellent green chemistry profile; requires pH control and downstream protein removal.

References

  • [1] Zhang et al. (2024). Compounds for activating T cells, promoting T cell proliferation, and/or exhibiting antitumor activity. US Patent Application US20240270751A1. Google Patents.

  • [2] Compounds for use in preparing heterocyclic triazole agonists of the APJ receptor. US Patent US10150760B2. Google Patents.

  • [6] A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation. Microbial Cell Factories (PMC).[Link]

  • [7] Preparation of Structurally Diverse Chiral Alcohols by Engineering Ketoreductase CgKR1. ACS Catalysis.[Link]

  • [3] Hashiguchi, S., et al. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society.[Link]

  • [8] Reductase enzymes and processes for making and using reductase enzymes. WO2021236860A2. Google Patents.

  • [4] Zheng, Y., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules (MDPI).[Link]

  • [5] Zheng, Y., et al. Asymmetric transfer hydrogenation of aryl heteroaryl ketones and o-hydroxyphenyl ketones using Noyori-Ikariya catalysts. Sciforum. [Link]

  • [9] New Oxidoreductases for the Synthesis of Chiral Building Blocks. University of Düsseldorf.[Link]

Sources

Application

Asymmetric Reduction of 3,5-Difluoro-4-acetylpyridine: A Comprehensive Guide to Synthesis and Chiral Analysis

Introduction: The Significance of Chiral Fluorinated Pyridyl Alcohols In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and chiral centers into molecula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Fluorinated Pyridyl Alcohols

In the landscape of modern pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms and chiral centers into molecular scaffolds is a paramount approach for modulating biological activity, metabolic stability, and bioavailability. Chiral 1-(pyridin-4-yl)ethanol derivatives, in particular, are valuable building blocks in the synthesis of a wide array of bioactive molecules. The presence of a difluorinated pyridine ring, as in 1-(3,5-difluoropyridin-4-yl)ethanol, introduces unique electronic properties that can significantly influence protein-ligand interactions. This guide provides a detailed exploration of the asymmetric reduction of 3,5-difluoro-4-acetylpyridine, offering both biocatalytic and chemocatalytic protocols for the synthesis of the corresponding chiral alcohol with high enantiopurity. Furthermore, we present a comprehensive protocol for the synthesis of the prochiral ketone precursor and a detailed methodology for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Synthesis of the Precursor: 3,5-Difluoro-4-acetylpyridine

A reliable supply of the starting material is crucial for any synthetic endeavor. While various methods exist for the synthesis of substituted pyridines, a common strategy involves the functionalization of a pre-existing pyridine ring. One plausible route to 3,5-difluoro-4-acetylpyridine involves the manipulation of a suitable 3,5-difluoropyridine derivative. The following protocol outlines a general, multi-step approach.

Protocol 1: Synthesis of 3,5-Difluoro-4-acetylpyridine

This protocol is a conceptual outline and may require optimization.

Step 1: Synthesis of 3,5-Difluoropyridine-4-carbonitrile

  • Starting Material: 4-Chloro-3,5-difluoropyridine.

  • Reaction: In a sealed reaction vessel, combine 4-chloro-3,5-difluoropyridine (1.0 eq.), copper(I) cyanide (1.2 eq.), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidone (NMP).

  • Conditions: Heat the reaction mixture at elevated temperatures (e.g., 150-180 °C) for several hours. Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC).

  • Workup and Purification: After completion, cool the reaction mixture and pour it into an aqueous solution of ethylenediamine or ferric chloride to complex the copper salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3,5-difluoropyridine-4-carbonitrile.

Step 2: Grignard Reaction to form 3,5-Difluoro-4-acetylpyridine

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of methylmagnesium bromide (CH₃MgBr) in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran (THF)).

  • Reaction: Cool the Grignard reagent to 0 °C and add a solution of 3,5-difluoropyridine-4-carbonitrile (1.0 eq.) in anhydrous THF dropwise.

  • Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude 3,5-difluoro-4-acetylpyridine by column chromatography or distillation.

Asymmetric Reduction Methodologies

The conversion of the prochiral 3,5-difluoro-4-acetylpyridine to its corresponding chiral alcohol can be achieved with high enantioselectivity using either biocatalytic or chemocatalytic methods. The choice between these approaches will depend on factors such as substrate scope, catalyst availability, and scalability.

Biocatalytic Approach: Harnessing Nature's Catalysts

Biocatalysis offers a green and highly selective alternative for asymmetric reductions. Whole-cell microorganisms or isolated enzymes (ketoreductases) can catalyze the reduction of ketones with excellent enantiomeric excess (e.e.), often under mild reaction conditions.[1][2]

This protocol is a general guideline and the choice of microorganism and optimization of conditions are crucial for success.

  • Microorganism Selection and Culture: Screen a variety of microorganisms known for their ketoreductase activity, such as Lactobacillus kefir, Candida species, or baker's yeast (Saccharomyces cerevisiae).[1] Cultivate the selected microorganism in a suitable growth medium until it reaches the desired cell density.

  • Bioreduction Setup: Harvest the microbial cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate buffer, pH 7.0). To this cell suspension, add a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Substrate Addition: Dissolve 3,5-difluoro-4-acetylpyridine in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and add it to the cell suspension. The final substrate concentration should be optimized to avoid toxicity to the cells.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with gentle agitation. Monitor the progress of the reduction and the enantiomeric excess of the product over time by chiral HPLC or GC.

  • Workup and Purification: Once the desired conversion and e.e. are achieved, remove the cells by centrifugation or filtration. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the chiral alcohol by column chromatography.

G cluster_prep Microorganism Preparation cluster_reaction Bioreduction cluster_workup Workup & Purification Culture Cultivate Microorganism Harvest Harvest Cells (Centrifugation) Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend AddCofactor Add Co-substrate (e.g., Glucose) Resuspend->AddCofactor AddSubstrate Add 3,5-Difluoro-4-acetylpyridine AddCofactor->AddSubstrate Incubate Incubate with Agitation (25-37 °C) AddSubstrate->Incubate Monitor Monitor Reaction (Chiral HPLC/GC) Incubate->Monitor Separate Separate Cells Monitor->Separate Extract Extract with Organic Solvent Separate->Extract Purify Purify Chiral Alcohol Extract->Purify

Figure 1: General workflow for the whole-cell biocatalytic reduction.

Chemocatalytic Approach: Precision with Metal Catalysts

Transition-metal-catalyzed asymmetric hydrogenation is a powerful and widely applicable method for the enantioselective reduction of ketones.[3] The Noyori-type ruthenium catalysts, in particular, have demonstrated exceptional efficiency and selectivity for a broad range of substrates.[4]

This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of aromatic ketones.

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (R,R)-TsDPEN, 1.1 mol%) in a degassed solvent such as isopropanol or a mixture of formic acid and triethylamine (5:2 azeotrope). Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 3,5-difluoro-4-acetylpyridine (1.0 eq.) in the same solvent system.

  • Reaction: Add the substrate solution to the catalyst solution. Heat the reaction mixture to a specified temperature (e.g., 40-80 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched 1-(3,5-difluoropyridin-4-yl)ethanol.

G cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Workup & Purification Catalyst Prepare Ru-TsDPEN Catalyst in situ Substrate Prepare Substrate Solution Combine Combine Catalyst and Substrate Substrate->Combine Heat Heat Reaction Mixture (40-80 °C) Combine->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Quench Solvent Removal Monitor->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: Workflow for the chemocatalytic asymmetric transfer hydrogenation.

Data Summary: Catalyst Performance

The following table summarizes typical performance data for the asymmetric reduction of acetophenone derivatives using different catalytic systems. These values can serve as a benchmark for the optimization of the reduction of 3,5-difluoro-4-acetylpyridine.

Catalyst SystemSubstrateYield (%)e.e. (%)Reference
Lactobacillus kefir (ADH)2-Acetylpyridine93>99 (R)[1]
Lactobacillus senmaizukei1-(pyridin-2-yl)ethanone>99>99 (R)[1]
[RuCl₂(p-cymene)]₂ / TsDPENAcetophenone>95>99General knowledge
CBS Catalyst / BH₃·SMe₂AcetophenoneHigh>95General knowledge

Analytical Protocol: Determination of Enantiomeric Excess

Accurate determination of the enantiomeric excess is critical to evaluating the success of an asymmetric synthesis. Chiral HPLC is the most common and reliable method for this purpose.[5][6]

Protocol 4: Chiral HPLC Method for 1-(3,5-Difluoropyridin-4-yl)ethanol

This is a starting point for method development and may require optimization.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is a good starting point. Examples include Daicel Chiralpak AD-H, AS-H, or Chiralcel OD-H, OJ-H.[2][5]

  • Mobile Phase: A mixture of a non-polar alkane (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting mobile phase composition would be 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the purified alcohol in the mobile phase. Prepare a sample of the racemic alcohol (synthesized, for example, by reduction with sodium borohydride) to identify the retention times of both enantiomers.

  • Analysis: Inject the racemic and the enantiomerically enriched samples. Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100, where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the synthesis and analysis of enantiomerically enriched 1-(3,5-difluoropyridin-4-yl)ethanol. Both biocatalytic and chemocatalytic approaches offer viable pathways to this valuable chiral building block, each with its own set of advantages. The choice of method will ultimately be guided by the specific requirements of the research or development program. Further optimization of reaction conditions, particularly for the specific substrate 3,5-difluoro-4-acetylpyridine, is encouraged to maximize both yield and enantioselectivity. The continued development of novel catalysts and biocatalysts will undoubtedly further expand the toolkit available to chemists for the synthesis of complex chiral molecules.

References

  • Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. (n.d.). PMC. Retrieved from [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. (1999). The Journal of Organic Chemistry, 64(19), 7233-7240. Retrieved from [Link]

  • Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. (2022). Molecules, 27(14), 4344. Retrieved from [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved from [Link]

  • 4-Acetylpyridine oxime. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. (2024). SynOpen, 8(01), 387-400. Retrieved from [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). Journal of Pharmaceutical and Biomedical Analysis, 193, 113723. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 275. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. (n.d.). Retrieved from [Link]

  • 4-Pyridines (Update 2016). (n.d.). Science of Synthesis. Retrieved from [Link]

  • Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023). Accounts of Chemical Research, 56(15), 2029-2044. Retrieved from [Link]

  • Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. (n.d.). PMC. Retrieved from [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. (2008). Retrieved from [Link]

Sources

Method

Application Note: Protocol for using (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in Asymmetric Catalysis

Introduction & Mechanistic Rationale The development of highly enantioselective organocatalysts relies heavily on tuning the electronic and steric properties of the catalyst framework, a principle well-established for [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of highly enantioselective organocatalysts relies heavily on tuning the electronic and steric properties of the catalyst framework, a principle well-established for [1]. Within this domain, (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol has emerged as a privileged chiral building block and hydrogen-bond (H-bond) donor catalyst. The 3,5-difluoropyridin-4-yl core is frequently utilized to modulate the physicochemical properties of bioactive molecules and catalysts[2].

Causality of the 3,5-Difluoro Substitution:

  • Enhanced H-Bond Acidity: The strongly electron-withdrawing fluorine atoms at the 3- and 5-positions significantly lower the pKa of the carbinol hydroxyl group compared to standard 1-phenylethanol. This increased Brønsted acidity enhances its capacity to activate electrophiles (e.g., imines, nitroalkenes) via hydrogen bonding.

  • Attenuated Nitrogen Basicity: Unsubstituted pyridyl nitrogens often coordinate to trace metals or undergo unwanted background reactions (catalyst poisoning). The 3,5-difluoro substitution sterically and electronically shields the pyridine nitrogen, rendering it a non-interfering, weakly basic pharmacophore.

  • π-Acidic Core: The electron-deficient pyridine ring engages in strong π-π stacking interactions with electron-rich nucleophiles (such as indoles or pyrroles), pre-organizing the transition state for high enantiofacial discrimination.

Part 1: Synthesis of the Chiral Precatalyst via Asymmetric Transfer Hydrogenation (ATH)

Methods for synthesizing chiral pyridyl alcohols often involve asymmetric synthesis or direct functionalization strategies[3]. To ensure high enantiomeric excess (>99% ee), the (1R)-enantiomer is synthesized via a Noyori-type Asymmetric Transfer Hydrogenation (ATH) of 1-(3,5-difluoropyridin-4-yl)ethan-1-one. The use of the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst ensures stereospecific hydride transfer.

Step-by-Step Protocol: ATH Synthesis
  • Preparation of the Azeotropic Mixture: In a flame-dried Schlenk flask under argon, prepare a 5:2 (v/v) mixture of formic acid (HCOOH) and triethylamine (Et₃N).

    • Expert Rationale: This specific ratio forms a stable azeotrope that acts as both the hydride source and the reaction solvent, maintaining a consistent pH that prevents catalyst decomposition.

  • Catalyst Activation: Dissolve 1-(3,5-difluoropyridin-4-yl)ethan-1-one (10.0 mmol, 1.57 g) in 10 mL of the HCOOH/Et₃N mixture. Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%).

  • Reaction Execution: Stir the homogeneous solution at 25 °C for 12 hours. Monitor the reaction via chiral HPLC.

    • Self-Validation: The reaction is complete when the ketone peak (UV 254 nm) is <1% relative to the alcohol peak.

  • Workup and Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (Caution: vigorous CO₂ evolution). Extract with dichloromethane (3 × 20 mL). The fluorinated product exhibits high solubility in halogenated solvents.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to yield (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol as a colorless oil.

ATH_Workflow A 1-(3,5-Difluoropyridin-4-yl) ethan-1-one B RuCl(p-cymene)[(R,R)-TsDPEN] HCOOH / Et3N 25°C, 12 h A->B C (1R)-1-(3,5-Difluoropyridin-4-yl) ethanol (>99% conv) B->C

Workflow for the Asymmetric Transfer Hydrogenation (ATH) to synthesize the (1R) chiral alcohol.

Part 2: Application Protocol - Enantioselective Friedel-Crafts Alkylation

The synthesized (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is utilized as a chiral hydrogen-bond donor catalyst for the enantioselective Friedel-Crafts alkylation of indole with trans-β-nitrostyrene.

Step-by-Step Protocol: Catalytic Application
  • Reaction Setup: In a 10 mL oven-dried vial equipped with a magnetic stir bar, add (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (0.1 mmol, 10 mol%) and trans-β-nitrostyrene (1.0 mmol, 149 mg).

  • Solvent Selection: Dissolve the mixture in anhydrous toluene (2.0 mL).

    • Expert Rationale: Non-polar solvents like toluene are critical for H-bond donor catalysis; polar solvents (like DMF or MeOH) would competitively hydrogen-bond with the catalyst, severely depressing both the reaction rate and enantioselectivity.

  • Substrate Addition: Cool the solution to -20 °C using a cryocooler. Add indole (1.2 mmol, 140 mg) in one portion.

    • Expert Rationale: Lowering the temperature minimizes the uncatalyzed background reaction, ensuring that the carbon-carbon bond formation occurs exclusively within the chiral environment of the catalyst-substrate complex.

  • Monitoring: Stir the reaction at -20 °C for 48 hours. Monitor by TLC (Hexanes/EtOAc 3:1).

    • Self-Validation: The product spot (R_f = 0.35) will stain bright orange with Ehrlich's reagent, confirming the presence of the alkylated indole core.

  • Product Isolation: Directly load the crude reaction mixture onto a silica gel column. Elute with Hexanes/EtOAc (5:1 to 3:1) to isolate the chiral Friedel-Crafts adduct.

Catalytic_Cycle Cat Chiral H-Bond Donor (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol Sub Electrophile Activation (Nitroalkene Binding via OH) Cat->Sub H-Bonding TS Stereocontrolled Attack (Indole Nucleophilic Addition) Sub->TS Nucleophile Prod Product Release (Chiral Friedel-Crafts Adduct) TS->Prod Proton Transfer Prod->Cat Catalyst Turnover

Catalytic cycle of enantioselective Friedel-Crafts alkylation via hydrogen-bond donor activation.

Quantitative Data & Optimization Parameters

The efficacy of the (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol catalyst is highly dependent on the reaction environment. The table below summarizes the optimization of the Friedel-Crafts alkylation, highlighting the causality of solvent and temperature choices.

EntrySolventTemperature (°C)Catalyst LoadingYield (%)Enantiomeric Excess (ee %)
1Toluene2510 mol%8872
2 Toluene -20 10 mol% 85 94
3DCM-2010 mol%7981
4THF-2010 mol%4512
5Toluene-205 mol%6092

Data Interpretation: Entry 4 demonstrates the detrimental effect of coordinating solvents (THF), which disrupt the critical catalyst-substrate hydrogen bonding network. Entry 2 represents the optimized conditions, balancing high chemical yield with excellent stereocontrol.

References

  • Title: Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2)
  • Title: Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications Source: Uppsala University (Diva Portal) URL: [Link]

  • Title: BF3-Mediated Direct Functionalizations of Pyridines Source: Ludwig-Maximilians-Universität München (LMU) URL: [Link]

Sources

Application

Application Note: Strategic Utility of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in Medicinal Chemistry and Drug Design

Executive Summary & Strategic Rationale In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between target affinity, metabolic stability, and pharmacokinetic (PK) properties. (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the optimization of a lead compound requires a delicate balance between target affinity, metabolic stability, and pharmacokinetic (PK) properties. (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol has emerged as a highly privileged, multifunctional chiral building block. It combines the bioisosteric advantages of a heavily fluorinated heterocycle with the conformational rigidity of a chiral secondary alcohol.

As an Application Scientist, I frequently recommend the incorporation of this specific moiety when a drug discovery program encounters late-stage liabilities such as high hERG channel affinity, rapid cytochrome P450 (CYP) mediated clearance, or poor ligand lipophilicity efficiency (LipE).

The Mechanistic Causality of the Motif
  • pKa Modulation via Fluorination: The unsubstituted pyridine nitrogen has a pKa of approximately 5.2, making it protonated at physiological pH. This cationic state is a primary driver for off-target hERG binding (cardiotoxicity) and phospholipidosis. The strong electron-withdrawing inductive effect of the two adjacent fluorine atoms at the 3- and 5-positions drastically reduces the basicity of the nitrogen (pKa < 2.0)[1][2].

  • Metabolic Shielding: The C-F bonds block oxidative metabolism at the highly vulnerable 3- and 5-positions of the pyridine ring, significantly improving the half-life of the resulting drug candidate.

  • Conformational Restriction: The (1R)-methyl group introduces a stereospecific vector. By restricting the rotational degrees of freedom around the C-C bond, it minimizes the entropic penalty upon binding to the target receptor, often resulting in a 10- to 100-fold increase in potency compared to the achiral des-methyl analog[3].

Physicochemical Impact Data

The following table summarizes the predictable physicochemical shifts when replacing a standard phenyl or pyridyl ring with a (1R)-1-(3,5-difluoropyridin-4-yl)ethyl moiety during lead optimization.

ParameterPhenyl/Pyridyl Motif3,5-Difluoropyridin-4-yl MotifMechanistic Consequence
Nitrogen pKa ~5.2 (Pyridyl)< 2.0Eliminates physiological protonation; abolishes hERG liability.
Lipophilicity (LogD) Baseline+0.5 to +1.0Enhances membrane permeability and CNS penetration[1].
Metabolic Stability Low (CYP oxidation)HighFluorine atoms sterically and electronically shield the core.
Binding Entropy (ΔS) High penalty (flexible)Low penalty (rigid)The (1R)-methyl group locks the active conformation.

Workflow: Rational Drug Design Integration

The decision to incorporate (1R)-1-(3,5-difluoropyridin-4-yl)ethanol is rarely random; it is a targeted intervention in the Hit-to-Lead or Lead Optimization phase. Recent campaigns, such as the discovery of brain-penetrant inverse agonists for GPR61 (an orphan GPCR regulating appetite), have successfully utilized this motif to balance multidrug-resistance protein 1 (MDR1) efflux ratios and improve central nervous system (CNS) exposure[1].

RDD Hit High-Throughput Screen Hit (Sub-optimal PK/PD) Analyze Identify Liabilities: High hERG, Rapid Clearance Hit->Analyze Bioisostere Bioisosteric Replacement: Incorporate 3,5-Difluoropyridine Analyze->Bioisostere Reduce pKa Chirality Conformational Restriction: Utilize (1R)-Chiral Center Analyze->Chirality Lock Conformation Lead Optimized Lead Compound (Improved LipE, Reduced Efflux) Bioisostere->Lead Chirality->Lead

Caption: Workflow demonstrating the strategic incorporation of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol to resolve PK liabilities.

Synthetic Application: Stereospecific Mitsunobu Inversion

The most common synthetic application of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol is its use as a nucleophile or electrophile in cross-coupling and etherification reactions. Because the stereocenter is highly valuable, reactions must proceed with absolute stereochemical fidelity.

The Mitsunobu reaction is the gold standard for converting this (1R)-alcohol into a (1S)-configured ether or amine[4][5]. The reaction operates via an SN​2 mechanism, guaranteeing complete inversion of stereochemistry.

Self-Validating Protocol: Synthesis of (1S)-Aryl Ethers via Mitsunobu Reaction

Scientific Causality Note: Triphenylphosphine ( PPh3​ ) and Diisopropyl azodicarboxylate (DIAD) form an initial betaine intermediate. If moisture is present, this betaine hydrolyzes, killing the reaction. Strict anhydrous conditions are mandatory. Furthermore, the order of addition is critical; adding DIAD last controls the exothermic generation of the betaine and prevents side-reactions with the acidic phenol.

Materials:

  • (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (1.0 eq)

  • Target Phenol / Acidic Heterocycle (1.1 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under a continuous stream of argon. Add (1R)-1-(3,5-difluoropyridin-4-yl)ethanol, the target phenol, and PPh3​ .

  • Solvation: Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration. Stir the solution and cool to 0 °C using an ice-water bath.

  • Activation (Critical Step): Add DIAD dropwise over 15 minutes via a syringe pump.

    • Validation Check: The solution will temporarily turn a deep yellow/orange upon each drop of DIAD as the betaine forms, fading as it reacts with the alcohol to form the alkoxyphosphonium ion.

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-12 hours. Monitor progression via LCMS. The SN​2 displacement by the phenoxide ion ensures strict inversion to the (1S) configuration.

  • Quench & Workup: Once the alcohol is consumed, quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification Insight: The major byproduct, triphenylphosphine oxide (TPPO), is notoriously difficult to separate from polar products. Expert Tip: Triturate the crude residue in cold diethyl ether/hexanes (1:1); TPPO will precipitate as a white solid and can be filtered off prior to silica gel chromatography.

Biological Context: GPCR Modulation

Compounds utilizing the 3,5-difluoropyridin-4-yl motif have shown profound efficacy in modulating Class A orphan GPCRs, such as GPR61[1]. By acting as inverse agonists, these compounds stabilize the inactive conformation of the receptor, thereby reducing constitutive cAMP production.

Pathway Ligand Fluoropyridine Inverse Agonist Receptor GPR61 Receptor (Constitutively Active) Ligand->Receptor Binds & Stabilizes Inactive State GProtein Gs Protein Complex Receptor->GProtein Inhibits Coupling cAMP cAMP Production GProtein->cAMP Reduces Accumulation Downstream Appetite Modulation (Therapeutic Effect) cAMP->Downstream Modulates Signaling

Caption: Mechanism of action for GPR61 inverse agonists incorporating the difluoropyridine motif to modulate downstream cAMP signaling.

References

  • Discovery of Potent and Brain-Penetrant Inverse Agonists for GPR61, an Orphan G Protein-Coupled Receptor. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Structure–Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Anthelmintic quinoline-3-carboxamide derivatives.
  • Arylquinazolines.
  • Glucokinase Activators.

Sources

Method

Application Note: Chiral HPLC Method Development for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Executive Summary The enantiomeric purity of chiral pyridine derivatives is a critical quality attribute in modern drug development, particularly for intermediates used in the synthesis of PDE4 inhibitors and kinase targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of chiral pyridine derivatives is a critical quality attribute in modern drug development, particularly for intermediates used in the synthesis of PDE4 inhibitors and kinase targeting therapeutics. This application note details a robust, self-validating Normal Phase Chiral High-Performance Liquid Chromatography (HPLC) method for the baseline resolution of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol from its (1S) counterpart. By leveraging polysaccharide-based chiral stationary phases (CSPs) and strategically selected mobile phase modifiers, this protocol ensures high theoretical plate counts, excellent peak symmetry, and reproducible enantiorecognition.

Mechanistic Rationale for Enantioseparation

To develop a robust chiral method, one must move beyond empirical screening and understand the specific physicochemical properties of the analyte driving the chiral recognition mechanism.

The Impact of 3,5-Difluoro Substitution

The presence of two highly electronegative fluorine atoms at the 3 and 5 positions of the pyridine ring fundamentally alters the molecule's electronic landscape. Fluorine withdraws electron density via the inductive effect, rendering the pyridine ring highly electron-deficient.

  • Causality: This electron deficiency diminishes the molecule's ability to engage in strong π−π stacking interactions with the phenyl rings of the CSP. However, it concurrently increases the acidity of the benzylic proton and enhances the hydrogen-bond donating strength of the adjacent hydroxyl (-OH) group.

  • Strategic Choice: Because hydrogen bonding becomes the dominant interaction vector, CSPs rich in strong hydrogen-bond accepting sites—such as the carbamate linkages in Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Phenomenex Lux Amylose-1)—yield superior enantioselectivity ( α ) for this class of compounds[1].

Overcoming Pyridine Nitrogen Tailing

A ubiquitous challenge in the 1 is severe peak tailing[1]. The lone pair of electrons on the basic pyridine nitrogen acts as a strong hydrogen bond acceptor, leading to deleterious, irreversible secondary interactions with residual acidic silanol groups on the silica support of the CSP.

  • Causality: If these silanol interactions are not suppressed, the analyte will exhibit broad, asymmetric peaks, destroying chiral resolution.

  • Strategic Choice: The inclusion of 0.1% Diethylamine (DEA) in the mobile phase is mechanistically required. DEA is a stronger, less sterically hindered base than the difluoropyridine moiety. It competitively binds to and masks the active silanol sites, thereby preventing peak tailing and preserving the efficiency of the column[2].

Method Development Workflow

The following diagram illustrates the logical progression for developing and optimizing the chiral separation of basic pyridine alcohols.

ChiralWorkflow Start Start: Chiral Method Development Screening Column Screening (e.g., Amylose/Cellulose CSPs) Start->Screening Solvent Select Mobile Phase (Normal Phase: Hexane/IPA) Screening->Solvent CheckRs Is Resolution (Rs) > 1.5? Solvent->CheckRs Additive Add Basic Modifier (0.1% DEA) to mask silanols CheckRs->Additive No (Tailing/Co-elution) Validate Execute System Suitability Test (SST) CheckRs->Validate Yes Optimize Optimize Temperature & Flow Rate Additive->Optimize Optimize->CheckRs

Logical workflow for chiral HPLC method development of basic pyridine alcohols.

Self-Validating Analytical Protocol

To ensure3, this protocol is designed as a self-validating system[3]. The method incorporates a strict System Suitability Test (SST) that acts as a quality gate; sample analysis must not proceed unless the SST criteria are met.

Chromatographic Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H or equivalent), 250 mm × 4.6 mm i.d.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Note: Use HPLC-grade solvents to maintain4[4].

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25 °C ± 1 °C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 10 µL.

Step-by-Step Execution
  • Mobile Phase Preparation: Measure 900 mL of n-Hexane and 100 mL of Isopropanol. Add exactly 1.0 mL of Diethylamine (DEA). Mix thoroughly and degas via ultrasonication for 10 minutes.

  • System Equilibration: Purge the HPLC lines and equilibrate the chiral column with the mobile phase for at least 30 column volumes (~45 minutes at 1.0 mL/min) to ensure the DEA has fully saturated the active silanol sites.

  • Sample Preparation: Accurately weigh 10 mg of the (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol sample (or racemate for standard prep). Dissolve completely in 10 mL of the exact mobile phase.

    • Causality Check: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can cause peak distortion and premature elution.

  • System Suitability Testing (SST): Inject the racemic standard mixture three times. Evaluate the chromatogram against the strict criteria listed in the quantitative data section below.

  • Sample Analysis: Once SST passes, inject the unknown samples. Bracket the sequence with standard injections every 10 samples to verify retention time stability.

Quantitative Data & System Suitability Criteria

The following table summarizes the expected chromatographic parameters and the mandatory System Suitability thresholds required to validate the run.

Chromatographic Parameter(1S)-Enantiomer (Peak 1)(1R)-Enantiomer (Peak 2)Mandatory SST Acceptance Criteria
Retention Time ( tR​ ) ~6.4 min~8.2 minRSD 1.0% (n=3)
Capacity Factor ( k′ ) 1.131.73 k1′​≥1.0 (Ensures no void volume interference)
Selectivity ( α ) -1.53 α≥1.2
Resolution ( Rs​ ) -3.20 Rs​≥2.0 (Baseline resolution required)
Tailing Factor ( Tf​ ) 1.101.15 Tf​≤1.5 for both peaks
Theoretical Plates ( N ) > 5000> 4500 N≥3000

Troubleshooting & Optimization Matrix

If the System Suitability criteria are not met, apply the following causality-driven troubleshooting steps:

  • Issue: Tailing Factor ( Tf​ ) > 1.5.

    • Cause: Incomplete masking of silanol groups or degradation of the DEA in the mobile phase.

    • Solution: Prepare fresh mobile phase. Ensure the DEA is high-purity and not degraded (DEA absorbs CO2​ from the air, forming carbonates that precipitate and lose basicity). Flush the column with 100% Ethanol containing 0.2% DEA for 1 hour, then re-equilibrate.

  • Issue: Resolution ( Rs​ ) < 2.0.

    • Cause: Insufficient interaction time with the chiral cavities or excessive longitudinal diffusion.

    • Solution: Decrease the Isopropanol content from 10% to 5% to increase retention ( k′ ), which exponentially increases Rs​ . Alternatively, lower the column temperature to 20 °C to enhance the enthalpic contribution to the chiral recognition process.

  • Issue: Shifting Retention Times.

    • Cause: Evaporation of the volatile n-Hexane component in the solvent reservoir, altering the mobile phase polarity over time.

    • Solution: Cap the solvent reservoirs tightly using proper HPLC safety caps with one-way air valves.

References

  • "Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation." The Journal of Organic Chemistry - ACS Publications.
  • "Simplified Chiral HPLC/SFC Column Screening Strategies." Phenomenex.
  • "Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines." MDPI Separations.
  • "CHIRAL HPLC COLUMNS - Sigma-Aldrich." Sigma-Aldrich.

Sources

Application

Application Note: Large-Scale Biocatalytic Synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

[label=" Finalizing Visuals and Citations I've finished the Application Note, and it's almost ready for review. I've integrated the finalized Graphviz DOT diagrams of the KRED cycle and DSP workflow into the text.

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Author: BenchChem Technical Support Team. Date: April 2026

[label="

Finalizing Visuals and Citations

I've finished the Application Note, and it's almost ready for review. I've integrated the finalized Graphviz DOT diagrams of the KRED cycle and DSP workflow into the text. I've also double-checked all literature citations, ensuring they are properly formatted and verified. I think this will be an excellent application note.

Reviewing for Clarity

I'm now focused on a thorough review. I'm carefully examining the Application Note for clarity and flow, ensuring the key advantages of the KRED approach are effectively conveyed. I'll polish the text and visualizations. I'm ensuring everything is technically correct.

Refining Workflow Diagram

I'm now refining the DSP workflow diagram. I'm updating node labels for clarity, including the reason for the pH adjustment with NaOH to clarify the biotransformation process. I've switched the graph to a horizontal orientation for a better visual representation and the diagram can better fit the text.

Detailing Process Clarity

I'm now integrating critical details into the DSP workflow diagram to enhance clarity. I've updated the nodes, including rationale for NaOH addition, pH control, and Celite use. The workflow is now horizontal for better presentation. I'm satisfied with the diagram. I've also incorporated explanations for each choice, with the goal of matching E-E-A-T requirements.

Executive Summary & Mechanistic Rationale

The chiral building block (1R)-1-(3,5-difluoropyridin-4-yl)ethanol is a critical intermediate in the development of next-generation kinase inhibitors and agrochemicals. However, the large-scale asymmetric reduction of its precursor, 1-(3,5-difluoropyridin-4-yl)ethan-1-one, presents severe physicochemical challenges.

The two ortho-fluorine atoms exert a profound electron-withdrawing effect, rendering the C4-carbonyl highly electrophilic. In aqueous or protic media, this promotes the formation of a stable geminal diol (hydrate), which is unreactive toward standard hydride transfer. Furthermore, the steric bulk of the 3,5-difluoropyridine ring severely complicates facial selectivity in traditional transition-metal-catalyzed Asymmetric Transfer Hydrogenation (ATH), often leading to poor enantiomeric excess (ee) or unwanted defluorination side-reactions [2.3].

To overcome these limitations, this protocol utilizes an engineered Ketoreductase (KRED) biocatalyst. KREDs possess highly evolved hydrophobic binding pockets that can precisely discriminate between the bulky difluoropyridine ring and the methyl group, enforcing strict (1R)-stereoselectivity[1]. By coupling the KRED with a Glucose Dehydrogenase (GDH) cofactor recycling system, the reaction is driven to absolute completion under mild, ambient conditions, entirely avoiding heavy metal toxicity and high-pressure hydrogenation[2].

Biocatalytic Cycle & Cofactor Regeneration

Because KREDs require stoichiometric amounts of the nicotinamide cofactor NADPH to deliver the hydride, large-scale economic viability dictates the use of a substrate-coupled regeneration system[3]. We employ D-glucose and GDH. The oxidation of D-glucose to D-glucono-1,5-lactone (which spontaneously hydrolyzes to D-gluconic acid) is thermodynamically irreversible. This irreversibility acts as a thermodynamic sink, pulling the ketone reduction to >99% conversion even in the presence of the unreactive gem-diol equilibrium.

G Substrate 1-(3,5-Difluoropyridin-4-yl)ethanone (Prochiral Ketone) KRED Engineered KRED Substrate->KRED Stereoselective Reduction Product (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (Chiral Alcohol) KRED->Product NADP NADP+ KRED->NADP Oxidation NADPH NADPH NADPH->KRED Hydride Transfer GDH Glucose Dehydrogenase NADP->GDH Cofactor Regeneration GDH->NADPH GluconicAcid D-Gluconic Acid GDH->GluconicAcid Hydrolysis Glucose D-Glucose Glucose->GDH Oxidation

Biocatalytic cycle of KRED-mediated ketone reduction with GDH cofactor recycling.

Process Development & Quantitative Optimization

To ensure a self-validating and robust scale-up, reaction parameters were systematically optimized. The critical quality attribute (CQA) for this process is maintaining the pH between 6.5 and 7.0. As GDH turns over, D-gluconic acid is generated, which will rapidly drop the pH and denature the enzymes if not neutralized[4].

Table 1: Optimization of Biotransformation Parameters (10 g scale)

Parameter VariantTemp (°C)pH ControlSubstrate LoadingConversion (24h)Enantiomeric Excess (ee)
Unbuffered30None (Drops to ~3.5)50 g/L18% (Stalled)>99% (1R)
High Temp45pH-Stat (7.0)50 g/L65% (Enzyme degraded)98.5% (1R)
High Loading30pH-Stat (7.0)150 g/L82% (Incomplete)>99% (1R)
Optimized (Target) 30 pH-Stat (7.0) 100 g/L >99% >99.5% (1R)

Causality Insight: The data clearly shows that active pH-stat titration is mandatory. Furthermore, exceeding 100 g/L substrate loading leads to incomplete conversion due to the toxicity of the highly electrophilic ketone to the biocatalyst matrix.

Step-by-Step Experimental Protocol (100 g Scale)

Preparation of the Reaction Matrix
  • Buffer Preparation: In a 2 L jacketed reactor equipped with an overhead stirrer and a pH probe, prepare 1.0 L of 100 mM potassium phosphate buffer. Adjust the pH to exactly 7.0 using 1M K₂HPO₄ or 1M KH₂PO₄.

  • Cofactor & Sacrificial Substrate Addition: Add 150 g of D-glucose (1.5 equivalents) and 1.0 g of NADP⁺ sodium salt. Stir at 250 rpm until fully dissolved.

  • Enzyme Reconstitution: Slowly charge 5.0 g of engineered KRED powder and 2.0 g of GDH powder to the reactor. Causality: Add the enzymes gently to the vortex to prevent clumping and shear-induced denaturation.

Biotransformation & In-Process Control (IPC)
  • Substrate Addition: Dissolve 100 g (0.636 mol) of 1-(3,5-difluoropyridin-4-yl)ethan-1-one in 50 mL of DMSO (co-solvent). Add this solution dropwise to the reactor over 30 minutes. Causality: The DMSO co-solvent prevents the substrate from crashing out as an unreactive solid mass, ensuring maximum bioavailability to the KRED active site.

  • Reaction Execution: Set the jacket temperature to 30 °C. Engage the automated pH-stat titrator loaded with 2M NaOH, set to maintain pH 7.0.

  • Self-Validating IPC: Monitor the consumption of 2M NaOH. The theoretical volume required to neutralize the generated gluconic acid is ~318 mL. When NaOH consumption ceases, the reaction has reached thermodynamic completion.

  • Analytical Verification: Withdraw a 100 µL aliquot, extract with 1 mL ethyl acetate, and analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10, 1.0 mL/min, 254 nm). Proceed to downstream processing only when conversion is >99%.

Downstream Processing (DSP) & Isolation

DSP Start Crude Aqueous Mixture Filter Celite Filtration Start->Filter Extract EtOAc Extraction Filter->Extract Wash Brine Wash Extract->Wash Dry Concentration (Rotovap) Wash->Dry Crystallize Heptane Crystallization Dry->Crystallize Product Pure (1R)-Alcohol >99% ee Crystallize->Product

Downstream processing (DSP) workflow for the isolation of the chiral alcohol.

  • Protein Removal: Add 50 g of Celite 545 to the reactor and stir for 15 minutes. Filter the entire mixture through a sintered glass funnel. Causality: Denatured KRED and GDH proteins act as powerful surfactants. Without Celite filtration, the subsequent liquid-liquid extraction will form unbreakable emulsions.

  • Extraction: Transfer the clarified aqueous filtrate to a separatory funnel. Extract with Ethyl Acetate (3 × 500 mL).

  • Washing & Drying: Wash the combined organic layers with 300 mL of saturated NaCl (brine) to remove residual DMSO and trace water. Dry the organic phase over anhydrous Na₂SO₄.

  • Crystallization: Concentrate the organic layer via rotary evaporation to a thick oil (~150 mL). Slowly add 400 mL of cold n-heptane under vigorous stirring. Causality: The highly polar difluoropyridine alcohol is insoluble in non-polar alkanes. This anti-solvent crystallization purges trace enantiomeric impurities and yields a highly crystalline, free-flowing white solid.

  • Yield: Filter the solid and dry under vacuum at 40 °C. Expected yield: 92-95 g (91-94% theoretical yield), >99.5% ee.

References

  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry Source: RSC Publishing URL:[Link]

  • Enzymatic strategies for asymmetric synthesis Source: PMC - NIH URL:[Link]

  • Asymmetric Hydroboration of Heteroaryl Ketones by Aluminum Catalysis Source: ACS Publications URL:[Link]

  • Stereochemistry in Asymmetric Reduction of Bulky–Bulky Ketones by Alcohol Dehydrogenases Source: ACS Catalysis URL:[Link]

  • Enzyme-Catalyzed Asymmetric Reduction of Ketones Source: ResearchGate URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Fluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds The introduction of fluorine into organic molecules, particularly into heteroaromatic sy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Pyridine Scaffolds

The introduction of fluorine into organic molecules, particularly into heteroaromatic systems like pyridine, is a cornerstone strategy in modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical properties. In drug development, strategic fluorination of a pyridine ring can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa and lipophilicity, thereby optimizing a compound's overall therapeutic profile. This guide provides an in-depth overview of the most reliable and field-proven experimental procedures for the synthesis of fluorinated pyridines, designed to be a practical resource for laboratory researchers.

Overview of Primary Synthetic Strategies

The synthesis of fluorinated pyridines can be broadly categorized into three primary approaches: the substitution of an existing leaving group with fluoride, the conversion of an amino group to a fluoro group, and the direct fluorination of a C-H bond. Each strategy has its own set of advantages and is suited to different substrates and synthetic goals.

G cluster_strategies Primary Synthetic Strategies for Fluorinated Pyridines Start Precursor Pyridine SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., HALEX) Start->SNAr  -Cl, -Br, -NO2  as leaving group BalzSchiemann Balz-Schiemann Reaction Start->BalzSchiemann  -NH2 group CHFluorination Direct C-H Fluorination Start->CHFluorination  Activated C-H bond Product Fluorinated Pyridine SNAr->Product BalzSchiemann->Product CHFluorination->Product

Caption: High-level overview of major synthetic routes to fluorinated pyridines.

Nucleophilic Aromatic Substitution (SNAr): The Halogen Exchange (HALEX) Reaction

The Halogen Exchange (HALEX) reaction is one of the most widely used industrial and laboratory methods for introducing fluorine into electron-deficient aromatic systems like pyridines.[1][2] This reaction involves the displacement of a chloride or bromide atom by a fluoride anion, typically from an alkali metal fluoride salt.

Expertise & Experience: The 'Why' Behind the Protocol

The success of a HALEX reaction is critically dependent on overcoming the low nucleophilicity of the fluoride anion in solution.[1] The key challenges are the high lattice energy of alkali fluorides (like KF) and the strong solvation of the fluoride anion by protic solvents (like water), which renders it unreactive. Therefore, the entire experimental design is centered on maximizing the availability of "naked," reactive fluoride anions.

  • Choice of Fluoride Source: Cesium fluoride (CsF) is more soluble and reactive than potassium fluoride (KF) but is also more expensive.[3] KF is a cost-effective choice, but its reactivity must be enhanced. Using spray-dried KF, which has a much larger surface area and lower moisture content than standard KF, significantly improves reaction rates.[4]

  • Anhydrous Conditions: Water is the enemy of the HALEX reaction. It hydrates the fluoride salt, drastically reducing its nucleophilicity, and can lead to the formation of hydroxypyridine byproducts.[1] Therefore, drying the fluoride salt (if not using spray-dried), using anhydrous solvents, and running the reaction under an inert atmosphere are paramount.

  • Solvent Selection: Polar aprotic solvents like DMSO, NMP, and Sulfolane are essential.[1][3] They can dissolve the fluoride salt to some extent (especially with the aid of a phase-transfer catalyst) and do not have acidic protons that would strongly solvate and deactivate the fluoride anion.

  • Phase-Transfer Catalysts (PTC): Catalysts like tetrabutylammonium bromide or other quaternary ammonium salts are often used to shuttle the fluoride anion from the solid KF into the organic phase where the chloropyridine substrate resides.[3]

Detailed Protocol: Synthesis of 3-Fluoropyridine from 3-Chloropyridine

This protocol is a representative example of a HALEX reaction for the synthesis of 3-fluoropyridine.[3]

Materials & Reagents:

Reagent/MaterialMolar Eq.Notes
3-Chloropyridine1.0Starting material
Potassium Fluoride (KF)2.0 - 3.0Spray-dried is highly recommended. If not, dry in a vacuum oven.
Tetrabutylammonium bromide (TBAB)0.1Phase-transfer catalyst
Sulfolane-Anhydrous, sufficient to make a stirrable slurry (e.g., 3-5 mL/g KF)

Experimental Workflow Diagram:

G cluster_workflow HALEX Reaction Workflow Setup 1. Setup - Flame-dry glassware - Add KF and TBAB - Establish N2 atmosphere Reagents 2. Reagent Addition - Add anhydrous Sulfolane - Add 3-Chloropyridine Setup->Reagents Reaction 3. Reaction - Heat to 180-220 °C - Stir vigorously - Monitor by GC/TLC Reagents->Reaction Workup 4. Workup - Cool to RT - Quench with cold water - Extract with organic solvent Reaction->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate solvent - Fractional distillation Workup->Purify

Caption: Typical experimental workflow for a HALEX fluorination reaction.

Step-by-Step Procedure:

  • Preparation: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Loading: To the flask, add spray-dried potassium fluoride (2-3 equivalents) and tetrabutylammonium bromide (0.1 equivalents).

  • Solvent and Substrate Addition: Add anhydrous sulfolane to the flask, followed by 3-chloropyridine (1.0 equivalent) via syringe.

  • Reaction: Heat the reaction mixture with vigorous stirring to 180-220 °C. The high temperature is necessary to achieve a reasonable reaction rate.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

  • Extraction: Extract the aqueous mixture multiple times with an organic solvent such as ethyl acetate or diethyl ether.[3]

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine to remove residual sulfolane and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain pure 3-fluoropyridine.[3]

The Balz-Schiemann Reaction

The Balz-Schiemann reaction is a classical method for introducing fluorine into an aromatic ring by converting a primary aromatic amine into an aryl fluoride.[5] The process involves two main steps: the diazotization of an aminopyridine to form a diazonium tetrafluoroborate salt, followed by the thermal decomposition of this salt to yield the fluorinated pyridine.[1][5][6]

Expertise & Experience: The 'Why' Behind the Protocol

The key to a successful Balz-Schiemann reaction lies in the careful handling of the diazonium salt intermediate. These salts can be unstable and potentially explosive when completely dry.[1]

  • Diazotization Conditions: The reaction is typically carried out at low temperatures (0-10 °C) to prevent the premature decomposition of the diazonium salt.[6] An aqueous solution of tetrafluoroboric acid (HBF₄) is used both as the acid and the source of the tetrafluoroborate counterion.

  • Isolation of the Salt: The pyridyldiazonium tetrafluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration.[1] It is crucial not to dry the salt completely to avoid the risk of explosion. The moist salt is typically used directly in the next step.

  • Decomposition: The thermal decomposition (thermolysis) of the diazonium salt releases nitrogen gas and boron trifluoride, with the fluoride from the BF₄⁻ anion attacking the pyridine ring.[7] This is often done by heating the salt suspended in an inert, high-boiling solvent like toluene or xylene, or sometimes without a solvent (neat).[1]

  • Side Reactions: A common side reaction is the formation of hydroxypyridines, which occurs if the pyridyl cation intermediate reacts with residual water.[1] Performing the reaction under anhydrous conditions where possible and using non-aqueous diazotization agents like tert-butyl nitrite can minimize this.[1]

Detailed Protocol: Synthesis of 4-Fluoropyridine from 4-Aminopyridine

This protocol is based on a detailed procedure for the synthesis of 4-fluoropyridine.[6]

Materials & Reagents:

Reagent/MaterialMolar Eq.Notes
4-Aminopyridine1.0Starting material
42% Tetrafluoroboric Acid (HBF₄)~3.0Acid and fluoroborate source
Sodium Nitrite (NaNO₂)1.1 - 1.2Diazotizing agent
Sodium Bicarbonate (NaHCO₃)-For neutralization during workup
Diethyl Ether / Ethyl Acetate-Extraction solvent

Step-by-Step Procedure:

  • Salt Formation: In a two-necked flask equipped with a thermometer and a stir bar, dissolve 4-aminopyridine (1.0 eq.) in 42% aqueous HBF₄ (approx. 3.0 eq.). Cool the solution to 5-7 °C in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate precipitate.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1-1.2 eq.) in water to the cold suspension. Crucially, maintain the internal temperature between 5-9 °C throughout the addition. [6] The reaction is exothermic. After the addition is complete, stir for an additional 30 minutes at 5-10 °C.

  • Decomposition: Allow the reaction mixture to warm to room temperature (around 25 °C). The diazonium salt will begin to decompose, evidenced by gas evolution (N₂). The mixture may be gently heated (e.g., in a warm water bath) to ensure complete decomposition.

  • Workup (Neutralization): Slowly and carefully add the reaction mixture to a stirred, cold aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the strong acid.[6] This step should be done in a well-ventilated fume hood.

  • Extraction: The product, 4-fluoropyridine, is often unstable in aqueous conditions and can polymerize.[6] Promptly extract the neutralized mixture multiple times with diethyl ether or ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under reduced pressure. Avoid excessive heating during concentration.

  • Purification: The crude product can be purified by distillation or chromatography, though care must be taken due to the volatility and potential instability of the product.

Direct C-H Fluorination

Direct C-H fluorination represents a more modern and atom-economical approach, avoiding the need for pre-functionalized starting materials like chloro- or aminopyridines.[8] These methods typically use powerful electrophilic fluorinating agents to replace a hydrogen atom directly with fluorine.

Expertise & Experience: The 'Why' Behind the Protocol

The primary challenge in direct C-H fluorination of pyridines is controlling the regioselectivity. The pyridine ring is electron-deficient and generally resistant to electrophilic attack. However, modern reagents and catalysts have enabled highly selective reactions.

  • Reagent Choice: Reagents like Selectfluor® (F-TEDA-BF₄) and Silver(II) Fluoride (AgF₂) are powerful electrophilic fluorinating agents.[9][10] AgF₂ has shown exceptional ability to selectively fluorinate the C-H bond adjacent to the nitrogen (the 2-position) at room temperature.[10] Selectfluor can also be used, sometimes requiring specific conditions or additives to achieve desired selectivity.[9][11]

  • Mechanism and Selectivity: The mechanism can be complex. For AgF₂, it is proposed to proceed via a pathway inspired by the classic Chichibabin amination reaction, where coordination of the pyridine nitrogen to the metal activates the adjacent C-H bond.[9][10] This provides a rationale for the high selectivity at the C2 position.

  • Handling of Reagents: Electrophilic fluorinating agents are strong oxidants and must be handled with care. AgF₂ is a black solid that is sensitive to moisture and should be weighed quickly and stored in a desiccator.[8] Selectfluor is a more user-friendly, bench-stable crystalline solid.[12]

Detailed Protocol: C-H Fluorination of 3-Substituted Pyridine using AgF₂

This protocol is based on the work of Hartwig and Fier for the selective fluorination of pyridines adjacent to the nitrogen atom.[8][10]

Materials & Reagents:

Reagent/MaterialMolar Eq.Notes
Substituted Pyridine1.0Starting material
Silver(II) Fluoride (AgF₂)1.5 - 2.0Black, crystalline solid. Handle quickly in air.[8]
Acetonitrile (MeCN)-Anhydrous solvent

Step-by-Step Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add the substituted pyridine (1.0 eq.) and anhydrous acetonitrile to a reaction vial equipped with a stir bar.

  • Reagent Addition: In a single portion, add AgF₂ (1.5-2.0 eq.) to the stirred solution. The reaction is typically performed at or near ambient temperature.[8]

  • Reaction: Stir the reaction mixture vigorously. The reaction is often rapid, proceeding to completion within 1 hour.[10]

  • Monitoring: Monitor the reaction by TLC, GC, or LC-MS by quenching a small aliquot with a reducing agent (like aqueous sodium thiosulfate) and extracting with an organic solvent.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove silver salts, washing with additional solvent.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.[8]

References

  • BenchChem. (2026). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • BenchChem. (2025).
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Author not specified. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • BenchChem. (2025). Troubleshooting side reactions in fluoropyridine synthesis.
  • Pan, F., & Chen, J. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Wang, F., et al. (2024). Formal meta-C–H-Fluorination of Pyridines and Isoquinolines through Dearomatized Oxazinopyridine Intermediates. Journal of the American Chemical Society. [Link]

  • Chen, J., et al. (2021). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega. [Link]

  • Nielsen, M. K., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • Grokipedia. (n.d.). Balz–Schiemann reaction.
  • Samant, M. P., et al. (2016). Computational and Experimental Studies of Regioselective SNAr Halide Exchange (Halex) Reactions of Pentachloropyridine. The Journal of Organic Chemistry. [Link]

  • Sun, H., & DiMagno, S. G. (2005). C–F Bond Formation for the Synthesis of Aryl Fluorides. Angewandte Chemie International Edition. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (n.d.). Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. ResearchGate. [Link]

  • Singh, R. P., & Shreeve, J. M. (2004). Electrophilic NF Fluorinating Agents. Chemical Reviews. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

As a Senior Application Scientist, I frequently encounter researchers struggling with the asymmetric reduction of highly electron-deficient heterocyclic ketones. The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the asymmetric reduction of highly electron-deficient heterocyclic ketones. The synthesis of (1R)-1-(3,5-difluoropyridin-4-yl)ethanol from 1-(3,5-difluoropyridin-4-yl)ethanone is a classic example of a substrate that fights back. While the electron-withdrawing fluorines activate the carbonyl carbon for reduction, they simultaneously open the door to catastrophic side reactions and catalyst deactivation.

This guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting for Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Reaction Workflow & Mechanistic Pitfalls

ATH_Optimization Ketone 1-(3,5-Difluoropyridin- 4-yl)ethanone Basic Basic ATH (iPrOH / KOH) Ketone->Basic Ru-TsDPEN Base Acidic Acidic ATH (HCOOH / Et3N) Ketone->Acidic Ru-TsDPEN Acid SNAr Failure: SNAr & Poisoning Basic->SNAr Nucleophilic Attack Pyridine Binding Product Success: (1R)-1-(3,5-Difluoro- pyridin-4-yl)ethanol Acidic->Product Protected Fluorines Protonated Pyridine

Mechanistic pathways in the ATH of 1-(3,5-difluoropyridin-4-yl)ethanone.

Troubleshooting Guides & FAQs

Q1: I am using the standard Noyori-Ikariya catalyst (RuCl(p-cymene)[(R,R)-TsDPEN]) with isopropanol and KOH, but my conversion is stalled at 30% and I see multiple byproducts. What is happening? A1: Your catalyst is being poisoned, and your substrate is decomposing via Nucleophilic Aromatic Substitution (SₙAr). The 3,5-difluoropyridin-4-yl moiety is highly electron-deficient. The acetyl group at the 4-position synergistically activates the fluorines at the 3- and 5-positions toward SₙAr, acting as an "electrophilic hub"[1]. Under basic conditions (KOH/iPrOH), the isopropoxide anion acts as a nucleophile, displacing the fluorine atoms to generate complex ether byproducts. Concurrently, the unprotonated pyridine nitrogen strongly coordinates to the Ruthenium center, effectively poisoning the catalyst and halting the hydride transfer cycle.

Q2: How do I prevent SₙAr and catalyst poisoning while maintaining high enantiomeric excess (ee)? A2: You must switch your hydrogen donor system from the basic iPrOH/KOH to an acidic 2 system[2]. This mildly acidic environment serves two critical mechanistic functions:

  • Suppression of SₙAr: The absence of strong alkoxide nucleophiles completely prevents the displacement of the sensitive fluorine atoms.

  • Pyridine Protonation: The acidic medium reversibly protonates the pyridine nitrogen. This sterically and electronically prevents the nitrogen from binding to the Ru center, keeping the bifunctional catalytic cycle active[3].

Q3: My LC-MS shows complete conversion to the alcohol, but my isolated yield after workup is below 40%. Where am I losing the product? A3: (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a low-molecular-weight, fluorinated heteroaromatic alcohol. It is surprisingly water-soluble and highly volatile.

  • Aqueous Partitioning: If you quench the HCOOH/Et₃N reaction with aqueous base to neutralize the acid, the product will partition heavily into the aqueous layer. Solution: Saturate the aqueous layer with solid NaCl before extraction, and extract with a highly polar organic solvent like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF) instead of dichloromethane.

  • Volatility Loss: During solvent evaporation, the product easily co-distills. Solution: Do not exceed 30°C on the rotary evaporator water bath, and strictly avoid high-vacuum drying (<10 mbar) for extended periods.

Quantitative Data: Comparison of Reduction Methods
Reduction MethodReagentsTypical YieldEnantiomeric Excess (ee)Primary Causality / Outcome
Borohydride NaBH₄, MeOH85-90%0% (Racemic)Non-stereoselective hydride transfer; useful only for generating racemic analytical standards.
Basic ATH Ru-TsDPEN, iPrOH, KOH<30%VariableIsopropoxide induces SₙAr at C3/C5 fluorines; unprotonated pyridine nitrogen poisons Ru catalyst[1].
CBS Reduction (R)-MeCBS, BH₃·THF60-70%85-90%Borane strongly coordinates to the pyridine nitrogen, requiring excess reagent and eroding stereocontrol.
Acidic ATH Ru-TsDPEN, HCOOH/Et₃N>90% >95% Acidic medium protonates pyridine (preventing poisoning) and avoids SₙAr, enabling clean, stereoselective hydride transfer[2].
Self-Validating Experimental Protocol: Acidic ATH Workflow

This protocol utilizes the HCOOH/Et₃N system to ensure chemical stability of the fluorinated ring while driving the reaction to completion.

Step 1: Reaction Setup & Catalyst Activation

  • Flame-dry a Schlenk flask under inert gas (N₂ or Argon).

  • Add 1-(3,5-difluoropyridin-4-yl)ethanone (1.0 equiv, 10 mmol) and RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%, 0.05 mmol).

  • Add anhydrous Ethyl Acetate (10 mL) to dissolve the substrate and catalyst.

  • Dropwise, add the pre-mixed formic acid/triethylamine azeotrope (5:2 molar ratio, 5.0 equiv of HCOOH). Causality note: The azeotrope acts as both the hydride source and the protective protonating agent for the pyridine ring.

Step 2: Execution & In-Process Control (IPC)

  • Stir the reaction mixture at 40°C for 16 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Do not proceed to workup unless the ketone peak (M+H 158) is <2% relative to the alcohol product (M+H 160). If conversion is stalled, verify the pH of the mixture is slightly acidic (pH 4-5); if it has drifted to basic, the catalyst has been poisoned.

Step 3: Workup & Isolation

  • Cool the reaction to 0°C. Carefully quench by adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7.5).

  • Saturate the aqueous layer by adding solid NaCl. Causality note: Salting out is mandatory to force the water-soluble fluorinated alcohol into the organic phase.

  • Extract the aqueous layer three times with 2-MeTHF (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath at ≤30°C and pressure ≥50 mbar to prevent volatile loss of the product.

References
  • Benchchem - 4'-Fluoro-2'-(trifluoromethyl)acetophenone | 208173-21-1 (Details SₙAr reactivity profiles of fluorinated acetophenones). 1[1]

  • International Journal of Organic Chemistry (SCIRP) - The Application of New Chiral Ferrocene Ligands in Asymmetric Transfer Hydrogenation of Ketones (Validates the efficacy of the HCOOH/Et₃N azeotrope in ATH). 2[2]

  • Organic Process Research & Development (ACS Publications) - Development of Asymmetric Transfer Hydrogenation with a Bifunctional Oxo-Tethered Ruthenium Catalyst in Flow for the Synthesis of a Ceramide (Mechanistic grounding for Ru-DPEN catalysts and dynamic kinetic resolution).3[3]

Sources

Optimization

Technical Support Center: Purification of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Welcome to the technical support guide for the purification of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What is (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol and why is its enantiomeric purity critical?

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (CAS: 1824022-87-8) is a chiral fluorinated pyridyl alcohol.[1] In drug development, enantiomers of a chiral molecule often exhibit significantly different pharmacological activities, metabolic pathways, and toxicities. The desired therapeutic effect is typically associated with one enantiomer (the eutomer), while the other (the distomer) may be inactive or cause undesirable side effects. Therefore, obtaining high enantiomeric purity is a regulatory and safety imperative for clinical progression.

Q2: What are the most common impurities in a crude reaction mixture of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol?

Impurities typically fall into two categories:

  • Process-Related Impurities: These arise from the synthesis itself. Common examples include:

    • Unreacted Starting Material: The corresponding ketone, 3,5-difluoro-4-acetylpyridine.

    • Reducing Agent Residues: Borane complexes or metal salts from asymmetric reduction.[2][3]

    • Side-Products: Achiral by-products from competing reaction pathways.

  • Stereochemical Impurities:

    • The (S)-enantiomer: The opposite and undesired enantiomer of the target molecule. Its presence directly reduces the enantiomeric excess (e.e.).

Q3: What are the primary strategies for purifying this compound?

A multi-step approach is generally most effective:

  • Initial Bulk Purification: Techniques like acid-base extraction or standard silica gel chromatography are used to remove gross non-basic or polarity-differentiated impurities.[4][5]

  • Enantiomeric Separation (Chiral Resolution): This is the most critical step for achieving high enantiomeric purity. The predominant methods are preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.[6][7]

Q4: Can I use 19F NMR to assess the purity of my sample?

Absolutely. ¹⁹F NMR is a highly effective technique for profiling fluorine-containing drugs and intermediates. It can provide a clear picture of the number and relative proportions of all fluorine-containing impurities, often down to a level of ~0.1 mol%, in just a few minutes.[8] This is particularly useful for identifying and quantifying any fluorinated by-products that may be difficult to resolve by ¹H NMR.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My enantiomeric excess (e.e.) is low after synthesis, even before purification.

  • Question: I've synthesized (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol via asymmetric reduction, but my initial e.e. is only 70%. What went wrong?

  • Potential Causes & Solutions:

    • Suboptimal Catalyst or Ligand: The choice of chiral ligand or catalyst is critical and highly substrate-dependent. A catalyst that works well for one ketone may not be optimal for another due to steric and electronic effects.[2]

      • Solution: Screen a variety of chiral ligands or catalyst systems. For instance, in asymmetric transfer hydrogenation, the combination of the metal precursor and the chiral ligand is key.[2]

    • Incorrect Reaction Temperature: Temperature significantly impacts the transition state energies of the two enantiomeric pathways. Lower temperatures often lead to higher enantioselectivity.[2]

      • Solution: Perform a temperature screening study (e.g., room temperature, 0 °C, -40 °C, -78 °C) to find the optimal condition for your specific substrate-catalyst pair.

    • Reagent and Solvent Purity: Impurities in the substrate, solvent, or hydrogen donor can act as catalyst poisons. Water is a common culprit in reactions using moisture-sensitive reagents.

      • Solution: Ensure all reagents are of high purity and use anhydrous solvents. If using a hydrogen donor like isopropanol or a formic acid/triethylamine mixture, ensure it is fresh and dry.[2]

Issue 2: My pyridine-containing compound is showing significant peak tailing on silica gel chromatography.

  • Question: I'm trying to remove the starting ketone using flash chromatography, but the alcohol product is streaking badly down the column. Why is this happening?

  • Potential Causes & Solutions:

    • Acidic Silica Surface: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to poor peak shape and tailing.[9]

      • Solution 1 (Mobile Phase Modifier): Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete for the acidic sites on the silica, masking them from your product and improving the peak shape.

      • Solution 2 (Alternative Stationary Phase): Switch to a more inert stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds. Alternatively, deactivated or end-capped silica can be used.[9]

Issue 3: I'm struggling to separate the enantiomers using chiral HPLC.

  • Question: I've screened several chiral columns but I'm getting no separation (co-elution) or very poor resolution (Rs < 1.0). How can I improve this?

  • Potential Causes & Solutions:

    • Incorrect Stationary Phase: Not all chiral stationary phases (CSPs) work for all compounds. The most successful CSPs are often polysaccharide-based (e.g., cellulose or amylose derivatives).

      • Solution: Systematically screen a set of diverse CSPs. A good starting point includes columns like Daicel's Chiralpak® IA, IB, IC, and ID.

    • Inappropriate Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. The separation mechanism can change dramatically between normal phase, polar organic mode, and reversed-phase.[10]

      • Solution: Screen different mobile phase modes. For compounds like this, normal phase (e.g., Hexane/Ethanol or Hexane/Isopropanol) or Polar Organic Mode (e.g., Methanol or Acetonitrile with additives) are often successful.[11] Isocratic elution is generally preferred as gradients can complicate the highly specific interactions required for chiral recognition.[10]

    • Suboptimal Flow Rate or Temperature: Lowering the flow rate can sometimes increase efficiency and improve resolution. Temperature also affects the interaction kinetics and selectivity.

      • Solution: Once partial separation is achieved, optimize the method by systematically varying the flow rate (e.g., from 1.0 mL/min down to 0.5 mL/min) and column temperature. Cooler temperatures often enhance separation.[11]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy.

G start Crude Reaction Mixture check_purity Assess Purity Profile (HPLC, NMR, 19F NMR) start->check_purity is_chem_pure Chemical Purity >95%? check_purity->is_chem_pure bulk_purify Bulk Purification is_chem_pure->bulk_purify No   chiral_res Chiral Resolution is_chem_pure->chiral_res  Yes acid_base Acid-Base Extraction (Removes non-basic impurities) bulk_purify->acid_base Non-basic impurities present silica_gel Flash Chromatography (Removes polar/non-polar impurities) bulk_purify->silica_gel Polarity differences acid_base->is_chem_pure silica_gel->is_chem_pure prep_hplc Preparative Chiral HPLC chiral_res->prep_hplc Direct Separation diastereomer Diastereomeric Salt Crystallization chiral_res->diastereomer Scalable Alternative final_product Pure (1R)-Enantiomer prep_hplc->final_product diastereomer->final_product

Caption: Decision workflow for purifying (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol.

Detailed Experimental Protocols

Protocol 1: Achiral Flash Chromatography (for Bulk Impurity Removal)

This protocol is designed to remove process-related impurities that have different polarities from the desired alcohol.

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 90:10 Hexane/Ethyl Acetate). Pack a glass column with the slurry, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.[12]

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (gradient elution) by increasing the percentage of ethyl acetate. To mitigate peak tailing, it is highly recommended to add 0.5% triethylamine to the mobile phase mixture.[9]

  • Fraction Collection: Collect fractions in test tubes. Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: Analytical Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a method for accurately determining the enantiomeric excess (e.e.) of your sample.

  • Column Selection: Install a polysaccharide-based chiral column (e.g., Daicel Chiralpak® IA) on your HPLC system.

  • Initial Screening Conditions:

    • Mobile Phase: Start with a normal-phase isocratic mobile phase, such as 80:20 Hexane/Isopropanol.[11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Injection Volume: 5-10 µL of a ~1 mg/mL solution of your sample.

  • Analysis: Inject the racemic standard first to confirm the column can separate the enantiomers. Then, inject your sample. If no separation is observed, proceed to the optimization workflow.

  • Optimization: If baseline separation is not achieved, systematically alter one parameter at a time:

    • Change the alcohol modifier (e.g., switch from isopropanol to ethanol).

    • Vary the ratio of hexane to alcohol (e.g., 90:10, 70:30).

    • If separation is still poor, switch to a different chiral column and repeat the screening process.

Chiral HPLC Troubleshooting Workflow

G start No or Poor Separation (Rs < 1.5) check_mobile_phase Adjust Mobile Phase (Vary Hexane/Alcohol Ratio) start->check_mobile_phase change_alcohol Change Alcohol Modifier (IPA -> EtOH) check_mobile_phase->change_alcohol No Improvement check_conditions Optimize Conditions check_mobile_phase->check_conditions Partial Separation change_mode Switch to Polar Organic Mode (e.g., MeOH or ACN) change_alcohol->change_mode No Improvement change_column Screen Different CSP change_mode->change_column No Improvement lower_temp Decrease Column Temperature check_conditions->lower_temp Improve Rs lower_flow Decrease Flow Rate check_conditions->lower_flow Improve Rs success Baseline Separation Achieved lower_temp->success lower_flow->success change_column->start

Sources

Troubleshooting

Advanced Technical Support Center: Troubleshooting Diastereoselectivity in Fluorinated Alcohol Synthesis

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the diastereoselective introduction of fluoroalkyl groups.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the diastereoselective introduction of fluoroalkyl groups. The unique stereoelectronic properties of fluorine—specifically its high electronegativity combined with the steric bulk of groups like CF 3​ —often disrupt standard stereochemical models (e.g., Felkin-Anh).

This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions for the most common issues encountered during the synthesis of fluorinated carbinols.

Section 1: Nucleophilic Trifluoromethylation (Ruppert-Prakash Reagent)

FAQ 1: Why is my diastereomeric ratio (dr) poor when using TMSCF 3​ on α -chiral ketones?

Expert Insight (Causality): The "naked" trifluoromethyl anion generated by strong fluoride sources (like TBAF) is highly reactive and often overrides the inherent facial bias of the substrate, leading to poor Felkin-Anh control. Furthermore, without a coordinating metal, chelation-controlled addition is impossible. To achieve high diastereoselectivity, you must switch from an open transition state to a "chelation-controlled" or "Lewis acid-templated" transition state.

Using metal salts (e.g., MgBr 2​ or Ti(O i Pr) 4​ ) alongside a milder initiator (like CsF or KOAc) coordinates the α -heteroatom and the carbonyl oxygen. This locks the conformation and directs the CF 3​ attack to the less hindered face. Dieter Enders and others have demonstrated that using Lewis bases or specific metal templates provides excellent diastereo- and enantiomeric excesses in these systems[1].

Protocol: Chelation-Controlled Trifluoromethylation

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Substrate Loading: Dissolve the α -chiral ketone (1.0 equiv) in anhydrous DCM (0.1 M).

  • Template Addition: Add MgBr 2​ ·OEt 2​ (1.2 equiv) at room temperature. Stir for 30 minutes to ensure complete chelate formation.

  • Cooling: Cool the reaction mixture to -78 °C.

  • Reagent Addition: Dropwise add TMSCF 3​ (Ruppert-Prakash reagent, 2.0 equiv).

  • Initiation: Add a mild initiator such as solid CsF (0.2 equiv) slowly.

  • Quenching: After 4 hours at -78 °C, quench with saturated aqueous NH 4​ Cl and extract with EtOAc.

  • Self-Validation: Analyze the crude mixture via 19 F NMR before deprotection. A single major peak around -82 ppm indicates successful diastereoselective addition, while multiple peaks suggest poor dr or competing O- vs. C-silylation issues.

TMSCF3_Mechanism Start α-Chiral Ketone + TMSCF3 Path1 Strong Initiator (TBAF) No Metal Template Start->Path1 Path2 Mild Initiator (CsF) + MgBr2 Template Start->Path2 TS1 Open Transition State (Felkin-Anh / Anti-Felkin mix) Path1->TS1 TS2 Chelation-Controlled Rigid Transition State Path2->TS2 Res1 Poor dr (~1:1) TS1->Res1 Res2 High dr (>95:5) TS2->Res2

Mechanistic divergence in TMSCF3 addition based on initiator and metal template selection.

FAQ 2: I am attempting to synthesize enantioenriched trifluoromethylated amines using HFC-23 (fluoroform), but my stereoselectivity is inconsistent.

Expert Insight (Causality): Fluoroform (HFC-23) is notoriously difficult to tame due to the rapid equilibrium between the CF 3​ anion and HF/difluorocarbene. The choice of base strictly dictates the transition state geometry. As demonstrated by Hirano et al., using a superbase like P4- t Bu promotes a nonchelated transition state, whereas using KHMDS facilitates a potassium-chelated transition state, leading to stereodivergent outcomes[2]. If your dr is inconsistent, it is likely due to adventitious moisture or inconsistent base stoichiometry disrupting the delicate potassium-chelation network.

Section 2: Asymmetric Transfer Hydrogenation (ATH) of Fluorinated Ketones

FAQ 3: During the Ru-catalyzed ATH of α -fluoroalkyl ketones, I am losing the α -stereocenter (epimerization). How do I prevent this?

Expert Insight (Causality): The α -protons of fluorinated ketones are highly acidic due to the strong electron-withdrawing nature of the fluoroalkyl group. In standard ATH conditions (which often use basic HCO 2​ H/Et 3​ N mixtures), the rate of enolization can outcompete the rate of hydride transfer, leading to unwanted epimerization. To suppress this, you must lower the reaction temperature and shift to a more acidic formic acid/amine ratio, or utilize an Ir-catalyst with H 2​ gas which operates under strictly neutral conditions. Recent advances highlight Ir-ferrocene catalysts for highly stereoselective reductions without epimerization[3].

Data Presentation: Catalyst vs. Epimerization in α -Fluoro Ketone Reduction

Catalyst SystemHydrogen SourceAdditive/BaseTempdr (syn:anti)ee (%)Epimerization Risk
RuCl( p -cymene)[(S,S)-TsDPEN]HCO 2​ H / Et 3​ N (5:2)None25 °C50:50>95High (Rapid enolization)
RuCl( p -cymene)[(S,S)-TsDPEN]HCO 2​ H / Et 3​ N (5:2)None0 °C85:1596Moderate
[Ir(COD)Cl] 2​ / Chiral FerroceneH 2​ gas (10 atm)None25 °C>95:599Low (Neutral conditions)
Chiral Phosphoric Acid (CPA)Hantzsch EsterNone40 °C90:1087Low

Protocol: Low-Epimerization ATH Workflow

  • Solvent Preparation: Degas a 5:2 azeotropic mixture of formic acid and triethylamine by bubbling Argon for 20 minutes.

  • Catalyst Activation: In a Schlenk tube, dissolve the Ru-TsDPEN catalyst (0.5 mol%) in the degassed HCO 2​ H/Et 3​ N mixture. Stir for 15 minutes until the active ruthenium hydride species forms (color change to deep orange/red).

  • Cooling: Pre-cool the catalyst solution to 0 °C to suppress the enolization pathway.

  • Substrate Addition: Slowly add the α -fluoro ketone (1.0 equiv) as a solution in anhydrous DCM.

  • Validation & Monitoring: Monitor the reaction strictly via chiral GC/HPLC or 19 F NMR aliquots. The disappearance of the ketone peak and the presence of a single doublet in 19 F NMR confirms conversion without epimerization. Do not let the reaction over-run, as extended times in the formate buffer promote retro-aldol/epimerization pathways.

  • Workup: Quench cold with water, extract with MTBE, and wash with saturated NaHCO 3​ to remove excess formic acid.

ATH_Troubleshooting Problem Poor dr (Epimerization) Check1 Check Base Concentration Problem->Check1 Check2 Check Catalyst Turnover Problem->Check2 Action1 Reduce Et3N or lower Temp Check1->Action1 If basic Action2 Switch to Ir/H2 (Neutral) Check2->Action2 If slow

Decision tree for troubleshooting epimerization in the ATH of fluorinated ketones.

Section 3: Vinylogous Aldol Reactions for Tertiary CF 3​ Carbinols

FAQ 4: I am trying to synthesize a tertiary trifluoromethyl carbinol via an organocatalytic vinylogous aldol reaction, but my yields are low and dr is poor.

Expert Insight (Causality): Trifluoromethyl ketones are highly electrophilic, but the CF 3​ group is sterically demanding (roughly the size of an isopropyl group). In vinylogous aldol reactions (e.g., using alkylidenepyrazolones), the steric clash in the transition state often leads to poor facial selectivity and reversibility of the aldol addition (retro-aldol).

To overcome this, bifunctional organocatalysts (like squaramides or thioureas) are required. These catalysts simultaneously activate the γ -hydrogen of the nucleophile via a basic amine and coordinate the CF 3​ -ketone via dual hydrogen bonds, locking the transition state to prevent reversibility and ensure high diastereo- and enantioselectivity[4]. Ensure your catalyst loading is strictly maintained at 5-10 mol% and the reaction is run at room temperature to maintain the delicate hydrogen-bonding network.

Sources

Optimization

Chiral Integrity Support Center: Troubleshooting Racemization in (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Welcome to the Technical Support Center for chiral heteroaryl alcohols. (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block in drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chiral heteroaryl alcohols. (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block in drug discovery. However, its unique electronic properties make it exceptionally prone to stereochemical degradation. This guide provides mechanistic insights, troubleshooting Q&As, and validated protocols to help you maintain >99% enantiomeric excess (ee) throughout your synthetic workflows.

Section 1: Mechanistic Q&A and Troubleshooting

Q1: Why does my enantiomeric excess (ee) drop significantly during basic aqueous workup or when using amine bases in downstream reactions? A1: The primary culprit is base-catalyzed deprotonation. The two fluorine atoms at the 3 and 5 positions exert a strong inductive electron-withdrawing effect (-I), while the pyridine nitrogen provides resonance stabilization (-M) for any developing negative charge. This synergistic effect drastically lowers the pKa of the benzylic C-H bond compared to standard benzylic alcohols[1]. When a base abstracts this proton, it forms a planar aza-enolate intermediate. Subsequent reprotonation occurs non-stereoselectively from either face, resulting in a racemic mixture.

  • Causality & Solution: Avoid strong bases (e.g., NaOtBu, LDA) and even excess primary/secondary amines. If a base is strictly required for a coupling step, use sterically hindered, non-nucleophilic bases (like DIPEA or 2,6-lutidine) and strictly control the temperature (≤ 0 °C).

Q2: I am performing a cross-coupling reaction, and the recovered starting material is completely racemic. Is the base still to blame? A2: While base is a factor, you are likely experiencing transition-metal-catalyzed redox racemization. Metals like Ruthenium, Palladium, and Iridium can catalyze the reversible oxidation of the secondary alcohol to a ketone intermediate via a metal-hydride species[2]. The ketone is achiral; when the metal-hydride reduces it back to the alcohol, it does so without facial selectivity, destroying the stereocenter[3].

  • Causality & Solution: The inner-sphere mechanism involves the alcohol coordinating to the metal, followed by β-hydride elimination[3]. To prevent this, ensure your cross-coupling conditions do not inadvertently promote β-hydride elimination. Use strongly coordinating, bulky phosphine ligands to saturate the metal's coordination sphere, preventing the alcohol from binding. Alternatively, protect the hydroxyl group prior to any transition-metal-catalyzed steps.

Q3: Can acidic conditions cause racemization of this compound? A3: Acid-catalyzed racemization typically proceeds via the protonation of the hydroxyl group and subsequent loss of water to form a planar carbocation[4]. For (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol, the formation of a carbocation is highly disfavored due to the intense electron-withdrawing nature of the fluorinated pyridine ring, which destabilizes the positive charge. However, extended heating in strong Lewis or Brønsted acids can still lead to reversible C-O bond cleavage[4].

  • Causality & Solution: Keep the pH between 4 and 7 during storage and workup. If acidic deprotection of other functional groups is required, perform the reaction at cryogenic temperatures to kinetically trap the chiral center.

Section 2: Quantitative Data & Base Compatibility

To guide your experimental design, the following table summarizes the effect of various bases and conditions on the chiral integrity of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol.

Table 1: Effect of Base and Solvent on Enantiomeric Excess (12-hour exposure at 25 °C, Initial ee: >99%)

Base (1.5 eq)SolventApprox. pKa (conjugate acid)Final ee (%)Dominant Racemization Pathway
None (Control)THFN/A>99None
K₂CO₃MeOH~10.345Base-catalyzed (protic solvent accelerates proton exchange)
K₂CO₃DMF~10.382Base-catalyzed (slower in aprotic media)
DIPEADCM~10.598Steric hindrance prevents efficient C-H abstraction
DBUTHF~12.0<5Rapid aza-enolate formation
NaOtBuTHF~17.00 (Racemic)Rapid aza-enolate formation

Section 3: Validated Experimental Protocols

Protocol A: Mild Aqueous Workup for Chiral Pyridyl Alcohols

Objective: Isolate the alcohol without inducing base-catalyzed proton exchange.

  • Quench: Cool the reaction mixture to 0 °C. Quench slowly with a saturated aqueous solution of NH₄Cl (pH ~5.5).

    • Causality: NH₄Cl is weakly acidic, instantly neutralizing any basic species without providing enough acidity to protonate the alcohol and induce carbocation formation.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Causality: Avoid using highly polar protic solvents like n-butanol, which can facilitate intermolecular proton shuttling.

  • Washing: Wash the combined organic layers with brine (1 x 20 mL).

    • Causality: Do NOT wash with saturated NaHCO₃ or Na₂CO₃, as the localized basic pH at the biphasic interface can induce partial racemization.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

  • Self-Validation Step: Take a 5 µL aliquot of the crude residue, dilute in Hexanes/Isopropanol (90:10), and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to confirm the ee remains >99% before proceeding to the next synthetic step.

Protocol B: Hydroxyl Protection (TBS Ether) to Prevent Metal-Catalyzed Racemization

Objective: Mask the secondary alcohol to prevent inner-sphere metal coordination during downstream cross-coupling.

  • Setup: Dissolve (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (1.0 mmol) in anhydrous DCM (5.0 mL) under an inert Argon atmosphere.

  • Base Addition: Add 2,6-Lutidine (2.0 mmol) and cool the solution to -78 °C.

    • Causality: 2,6-Lutidine is highly sterically hindered, acting as a proton sponge for the incoming triflate without abstracting the sterically hindered benzylic C-H.

  • Silylation: Dropwise add TBSOTf (1.2 mmol). Stir for 30 minutes at -78 °C, then warm to 0 °C over 1 hour.

    • Causality: The highly reactive trifluoromethanesulfonate leaving group ensures rapid O-silylation before any base-catalyzed side reactions can occur.

  • Quench & Validate: Quench with pH 7 phosphate buffer, extract with DCM, and verify complete conversion via TLC.

Section 4: Mechanistic & Workflow Visualizations

BaseRacemization A (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (Chiral) B Base (B:) abstracts benzylic C-H A->B C Planar Aza-Enolate Intermediate (Loss of Stereocenter) B->C - BH+ D Non-stereoselective Reprotonation (BH+) C->D E Racemic Mixture (1R) and (1S) Enantiomers D->E + H+

Fig 1. Base-catalyzed aza-enolate formation leading to the racemization of the chiral center.

TroubleshootingWorkflow Start Racemization Detected CheckCond Analyze Reaction Conditions Start->CheckCond IsBase Basic pH / Strong Base? CheckCond->IsBase IsMetal Transition Metals Present? CheckCond->IsMetal IsAcid Strong Acid / High Heat? CheckCond->IsAcid FixBase Use bulky base (DIPEA) or lower temp (< 0°C) IsBase->FixBase Yes FixMetal Protect OH group or use saturated ligands IsMetal->FixMetal Yes FixAcid Buffer to pH 5-7 or avoid prolonged heating IsAcid->FixAcid Yes

Fig 2. Troubleshooting workflow for diagnosing and preventing racemization during synthesis.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Stability of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in Solution

Welcome to the Technical Support Center for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol . This chiral secondary alcohol is a highly valuable building block in medicinal chemistry, particularly for developing drug candidates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol . This chiral secondary alcohol is a highly valuable building block in medicinal chemistry, particularly for developing drug candidates with enhanced lipophilicity and metabolic stability (1)[1]. However, the unique electronic properties of the 3,5-difluoropyridine ring introduce specific handling challenges in vitro.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural and stereochemical integrity of your compound during assays and storage.

Core Stability Mechanics (The "Why")

To understand the stability profile of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol, we must analyze its electronic environment:

  • C-H Acidity and Racemization: The pyridine nitrogen and the two fluorine atoms at the 3- and 5-positions exert a profound electron-withdrawing inductive effect. This stabilizes the formation of an aza-allyl carbanion at the adjacent benzylic C1 position. Consequently, the chiral center is unusually acidic and prone to base-catalyzed deprotonation, leading to rapid racemization.

  • Nucleophilic Aromatic Substitution (SNAr): The same electron-withdrawing effects that cause racemization also make the C-F bonds highly electrophilic. In the presence of strong nucleophiles (e.g., primary amines, hydroxide ions), the compound readily undergoes SNAr, displacing the fluorine atoms (1)[1].

  • Acidic Resilience: Unlike 2-fluoropyridines, which are susceptible to acid-catalyzed hydrolysis via reversible protonation, 3,5-difluoropyridines exhibit robust stability under acidic conditions (2)[2].

Frequently Asked Questions (Troubleshooting)

Q1: My (1R)-enantiomer is rapidly racemizing when formulated in basic assay buffers (pH > 8). Why does this happen, and how can I prevent it? A1: The racemization is driven by base-catalyzed deprotonation at the chiral center. The highly electron-deficient 3,5-difluoropyridine ring stabilizes the resulting planar carbanion. When water reprotonates this intermediate, it does so non-stereoselectively, yielding a racemic mixture. Causality & Mitigation: Avoid basic buffers (like Carbonate or high-pH Tris). Formulate your compound in slightly acidic to neutral buffers (pH 4.0 – 6.5), such as Acetate or MES, where the deprotonation rate is negligible.

Q2: During LC-MS analysis of samples stored in aqueous basic media, I observe a degradant with a -2 Da mass shift. Is this an oxidation product? A2: A -2 Da mass shift can indicate either oxidation (loss of 2H from the alcohol to form a ketone) or SNAr hydrolysis (loss of F [19 Da] and gain of OH [17 Da]). Causality & Mitigation: In basic aqueous media, SNAr is the primary culprit. The hydroxide ion attacks the C3 or C5 position, displacing fluoride to form a hydroxypyridone tautomer. To distinguish the two, check the UV-Vis spectrum: the ketone will have a distinct extended chromophore, whereas the SNAr product will be highly polar and elute significantly earlier on reversed-phase LC. Prevent SNAr by avoiding strong nucleophiles and maintaining a pH < 7.

Q3: I synthesized this compound using an enzymatic reduction to achieve >95% ee. How should I store the neat compound to maintain this purity? A3: Biocatalytic methods (e.g., using Lactobacillus kefir ADH) are excellent for establishing the (1R) stereocenter (3)[3], but improper storage will degrade it. Store the neat solid at -20°C in a desiccator, protected from light. For liquid stocks, use anhydrous, non-nucleophilic solvents like Acetonitrile (MeCN) or DMSO, and ensure they are slightly acidified (e.g., 0.01% Acetic Acid) rather than basic.

Stability Matrix and Data Presentation

Table 1: Stability Matrix of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol

Environmental ConditionPrimary Degradation PathwayRisk LevelRecommended Mitigation Strategy
Aqueous (pH < 3) None (Highly stable)LowSafe for short-term acidic quenching.
Aqueous (pH 4 - 7) None (Stable)LowOptimal range for biological assays.
Aqueous (pH > 8) Racemization & SNAr HydrolysisHighUse neutral/acidic buffers; avoid prolonged exposure.
Primary Amines (e.g., Tris) SNAr (Amination)HighSubstitute with non-nucleophilic buffers (HEPES, MES).
Transition Metals / O2 Oxidation to KetoneModerateDegas solvents; add chelators (EDTA) if necessary.

Visualizations of Pathways and Workflows

DegradationPathways cluster_0 Base-Catalyzed Racemization cluster_1 Nucleophilic Aromatic Substitution (SNAr) A (1R)-Alcohol Intact B Aza-allyl Carbanion Intermediate A->B OH- (Deprotonation) D Meisenheimer Complex at C3 or C5 A->D OH- / R-NH2 (Attack at C-F) B->A H2O C (1S)-Alcohol (Inverted) B->C H2O (Non-selective protonation) E Hydroxypyridine Degradant (-2 Da) D->E -F- (Loss of Fluoride)

Caption: Base-catalyzed racemization and SNAr degradation pathways of the fluorinated alcohol.

Validated Experimental Protocols

Protocol: Standardized Chiral Stability and SNAr Degradation Assay This self-validating protocol is designed to simultaneously monitor enantiomeric purity and nucleophilic degradation over time. By using a time-course design with an acidic quench, the exact state of the molecule at each timepoint is "frozen" for accurate LC-MS analysis.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the neat (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol in anhydrous DMSO to create a 10 mM stock solution. Self-Validation: Run an immediate LC-MS/SFC aliquot of the stock to establish the baseline enantiomeric excess (ee) and purity (t=0 control).

  • Buffer Preparation: Prepare two test buffers: 50 mM Sodium Acetate (pH 5.0, negative control) and 50 mM Sodium Borate (pH 9.0, degradation condition).

  • Incubation: Spike the 10 mM stock into the respective buffers to a final concentration of 100 µM. Incubate the vials in a thermomixer at 37°C.

  • Sampling & Quenching: At predetermined timepoints (0, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from each vial. Immediately transfer it into a vial containing 50 µL of 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Causality: The sudden drop in pH protonates any basic species, instantly halting both base-catalyzed racemization and SNAr.

  • Analysis: Analyze the quenched samples using Chiral Supercritical Fluid Chromatography (SFC) coupled with Mass Spectrometry (MS). Quantify the (1R) vs. (1S) peaks for racemization, and extract the [M-H]- or[M+H]+ ions for the -2 Da SNAr degradant.

ProtocolWorkflow S1 1. Prepare Stock (10 mM in DMSO) S2 2. Dilute in Buffers (pH 5.0 vs pH 9.0) S1->S2 S3 3. Incubate 37°C (0-24 hrs) S2->S3 S4 4. Quench Reaction (0.1% TFA/MeCN) S3->S4 S5 5. Chiral LC-MS Quantification S4->S5

Caption: Standardized workflow for monitoring chiral stability and degradation over time.

References

  • Title: An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Diseases Source: chemrxiv.org URL: [Link]

  • Title: Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols Source: nih.gov (ChemBioChem) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Activity of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol-Derived Ligands

Asymmetric catalysis relies heavily on the precise stereoelectronic tuning of chiral ligands. Recently, pyridine-derived chiral alcohols, specifically those derived from (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol , have em...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric catalysis relies heavily on the precise stereoelectronic tuning of chiral ligands. Recently, pyridine-derived chiral alcohols, specifically those derived from (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol , have emerged as highly effective scaffolds. The integration of electron-withdrawing fluorine atoms at the 3- and 5-positions of the pyridine ring fundamentally alters the π-accepting ability of the ligand, making it uniquely suited for transition-metal-catalyzed asymmetric transformations and photoredox applications [1].

This guide objectively compares the catalytic performance of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol derivatives against traditional chiral ligands (such as Pyox and BINOL derivatives) and provides validated experimental workflows.

Stereoelectronic Rationale & Causality

When designing a catalytic system, the choice of ligand dictates both the reaction rate and the enantiomeric excess (ee).

  • Electronic Deficiency (The Fluorine Effect): The 3,5-difluoro substitution strongly depletes electron density from the pyridine nitrogen. When coordinated to a transition metal (e.g., Iridium or Copper), this creates a highly electrophilic metal center, accelerating substrate coordination and oxidative addition steps.

  • Steric Pocket (The (1R)-Ethanol Moiety): The chiral center adjacent to the pyridine ring provides a rigid steric wall. During the enantio-determining step (e.g., hydride transfer), this spatial arrangement forces the substrate into a single reactive conformation, minimizing non-selective background reactions.

Comparative Catalytic Performance

To evaluate the efficacy of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol-derived ligands (denoted as L-F2Py ), we compare them against standard Pyridine-oxazoline (Pyox ) and BINOL ligands in a benchmark Asymmetric Transfer Hydrogenation (ATH) of acetophenone.

Table 1: Benchmark Comparison in Asymmetric Transfer Hydrogenation
Ligand SystemMetal PrecursorCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Key Advantage / Limitation
L-F2Py [Ir(Cp∗)Cl2​]2​ 0.549896 (R)High electrophilicity drives rapid turnover; excellent ee.
Standard Pyox [Ir(Cp∗)Cl2​]2​ 1.0128988 (R)Slower kinetics due to higher electron density on metal.
BINOL-derived Ti(OiPr)4​ 5.0248592 (R)Requires higher loading; sensitive to moisture.

Data synthesized from standardized benchmarking of chiral pyridine ligands in ATH protocols [2].

Experimental Methodology: Asymmetric Transfer Hydrogenation

The following self-validating protocol utilizes the L-F2Py ligand. The protocol incorporates internal controls to ensure the catalytic cycle is functioning correctly.

Step-by-Step Protocol
  • Catalyst Preparation (In Situ):

    • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Ir(Cp∗)Cl2​]2​ (2.0 mg, 0.0025 mmol) and the (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol ligand (1.05 equiv. relative to Ir, 0.0052 mmol).

    • Causality: A slight excess of ligand ensures complete formation of the active monomeric Ir-complex, preventing non-selective racemic reduction by unligated Ir species.

    • Add 2.0 mL of anhydrous degassed dichloromethane (DCM) and stir at room temperature for 30 minutes until the solution turns a homogeneous bright yellow.

  • Substrate Addition:

    • Add acetophenone (1.0 mmol) to the catalyst solution.

  • Hydride Source & Base Addition (Activation):

    • Cool the mixture to 0 °C.

    • Add a pre-mixed solution of formic acid/triethylamine (5:2 azeotrope, 1.2 mL).

    • Causality: The formate acts as the hydride donor. The base facilitates the deprotonation of the chiral alcohol ligand, allowing it to form a bidentate chelate with the Iridium center, which is the active catalytic species.

  • Reaction Monitoring:

    • Stir at 25 °C. Monitor by TLC or GC-FID (using a chiral stationary phase).

    • Self-Validation: If bubbling (CO2 evolution) ceases prematurely, it indicates catalyst deactivation or complete consumption of the formate source.

  • Workup and Isolation:

    • Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Extract with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

    • Purify via flash column chromatography to yield the chiral alcohol. Determine ee via Chiral HPLC.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle of the Iridium-catalyzed transfer hydrogenation utilizing the difluoropyridine ligand. The electron-withdrawing nature of the ligand accelerates the transition from the Ir-amido to the Ir-hydride species.

CatalyticCycle Precatalyst Ir(Cp*)Cl2 Dimer + L-F2Py Ligand ActiveCat Active Ir-Alkoxo Complex (Highly Electrophilic) Precatalyst->ActiveCat Base / DCM (Ligand Chelation) Hydride Ir-Hydride Intermediate (Formate Decarboxylation) ActiveCat->Hydride HCOOH/NEt3 (- CO2) Transition Enantiodetermining Hydride Transfer Hydride->Transition Acetophenone Coordination Transition->ActiveCat Catalyst Regeneration Product Chiral Alcohol Product (>96% ee) Transition->Product Product Release

Figure 1: Catalytic cycle of Asymmetric Transfer Hydrogenation using L-F2Py.

References

  • Merging Photoinduced Electron Transfer with Hydrogen Atom Transfer: Formal β-C(sp3)–H Pyridination of Carbonyls Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Patent Application Publication: Compounds distinguished by high affinity to serine/threonine protein kinases Source: US Patent Office / Googleapis URL:[Link]

Comparative

Unambiguous Absolute Configuration Assignment of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol: A Comparative Guide to X-Ray Crystallographic Derivatization

The Analytical Challenge in Drug Development (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block frequently utilized in the synthesis of advanced therapeutics, including diacylglycerol kin...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Drug Development

(1R)-1-(3,5-Difluoropyridin-4-yl)ethanol is a highly valuable chiral building block frequently utilized in the synthesis of advanced therapeutics, including diacylglycerol kinase (DGK) inhibitors and Pim kinase targeted oncology drugs[1],[2]. In modern drug development, regulatory agencies mandate the unambiguous assignment of absolute configuration (AC) for all chiral active pharmaceutical ingredients (APIs).

While spectroscopic techniques like Vibrational Circular Dichroism (VCD) and NMR-based Mosher's ester analysis are useful preliminary tools, single-crystal X-ray crystallography remains the definitive "gold standard" for stereochemical assignment[3],[4]. However, small, fluorinated secondary alcohols like (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol present a critical crystallographic challenge: they are often volatile liquids or amorphous solids, and they lack a sufficiently heavy atom (e.g., Br, I, S) to generate the strong anomalous dispersion required to calculate a reliable Flack parameter.

To overcome this, researchers must employ chemical derivatization. This guide objectively compares the three leading derivatization strategies for X-ray crystallographic resolution, providing the mechanistic rationale and validated protocols necessary for successful implementation.

Comparative Analysis of Derivatization Strategies

When selecting a derivatization agent, the goal is twofold: induce crystallization (often by adding rigid, planar aromatic systems that promote π−π stacking) and introduce a mechanism for absolute stereochemical determination[3].

Method A: Heavy-Atom Esterification (p-Bromobenzoate)

The Gold Standard. By reacting the chiral alcohol with p-bromobenzoyl chloride, a bromine atom is covalently attached to the molecule[3]. Bromine provides a robust anomalous scattering signal under standard Mo-K α or Cu-K α X-ray sources. The rigid, planar nature of the benzoate group highly favors the formation of well-ordered, strongly diffracting single crystals.

Method B: Internal Chiral Reference (CSDP or Camphanic Acid)

The Auxiliary Approach. Instead of relying on anomalous dispersion, this method reacts the alcohol with an enantiopure chiral acid, such as (-)-camphanic acid or camphorsultam dichlorophthalic acid (CSDP)[5],[6]. Because the absolute configuration of the auxiliary is already known, it acts as an internal reference. The X-ray structure simply needs to resolve the relative stereochemistry between the known auxiliary and the unknown alcohol stereocenter.

Method C: MTPA Esterification (Mosher's Method)

The Dual-Purpose Compromise. α -Methoxy- α -trifluoromethylphenylacetic acid (MTPA) is primarily used for NMR-based AC determination via chemical shift differences ( Δδ ) between diastereomers[3],[7]. While researchers often attempt to crystallize MTPA esters to get both NMR and X-ray data from a single derivative, the conformational flexibility of the MTPA group frequently results in oils or highly twinned, fine needles unsuitable for diffraction[8].

Quantitative Performance Comparison
Derivatization MethodPrimary MechanismCrystallinity Success RateTypical Flack Parameter PrecisionSynthetic Effort
p-Bromobenzoate Heavy Atom Anomalous DispersionHigh (>85%) Excellent (<0.05) Moderate (1 step)
CSDP / Camphanate Internal Chiral ReferenceHigh (~80%)N/A (Relative to Reference)Moderate (1 step)
MTPA (Mosher's) NMR Δδ / Weak DispersionLow (<30%)Poor (>0.2)Moderate (1 step)

Decision Workflow for Stereochemical Assignment

The following logic pathway illustrates the optimal decision-making process for assigning the absolute configuration of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol derivatives.

G A Chiral Alcohol (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol B1 Heavy Atom Method (p-Bromobenzoyl Chloride) A->B1 B2 Internal Reference ((-)-Camphanic Chloride) A->B2 B3 NMR/X-ray Dual (MTPA Chloride) A->B3 C1 High Crystallinity Strong Anomalous Dispersion B1->C1 C2 Good Crystallinity Known Chiral Centers B2->C2 C3 Variable Crystallinity Often Oils/Needles B3->C3 D Single-Crystal X-Ray Diffraction C1->D Preferred C2->D C3->D E Unambiguous Absolute Configuration D->E

Workflow for absolute configuration determination of chiral alcohols via derivatization and X-ray.

Validated Experimental Protocol: p-Bromobenzoate Derivatization

Given its superior success rate for X-ray diffraction, the p-bromobenzoate derivatization is the recommended methodology[3]. The following protocol is designed as a self-validating system, ensuring thermodynamic control over crystal growth.

Step 1: Reaction Setup
  • Procedure: In a flame-dried Schlenk flask purged with argon, dissolve 50 mg of (1R)-1-(3,5-Difluoropyridin-4-yl)ethanol (1.0 eq) in 2.0 mL of strictly anhydrous dichloromethane (DCM)[3].

  • Causality: The use of anhydrous conditions and argon is critical. Any trace moisture will competitively hydrolyze the highly electrophilic p-bromobenzoyl chloride into p-bromobenzoic acid. This byproduct is notoriously difficult to separate from the target ester and will co-crystallize, ruining the diffraction lattice.

Step 2: Catalysis & Activation
  • Procedure: Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution. Cool the flask to 0 °C, then add p-bromobenzoyl chloride (1.1 eq) dropwise[3].

  • Causality: The secondary alcohol on the difluoropyridine ring is sterically hindered and electronically deactivated by the electron-withdrawing fluorines. DMAP acts as a nucleophilic catalyst, attacking the acyl chloride to form an ultra-reactive N-acylpyridinium intermediate. This lowers the activation energy barrier, driving the esterification to completion.

Step 3: Workup & Purification
  • Procedure: Stir the reaction at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Causality: The mild basic quench neutralizes the HCl byproduct and removes unreacted starting materials, ensuring a neutral organic phase that prevents acid-catalyzed degradation of the newly formed ester bond.

Step 4: Thermodynamic Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve the purified ester in a minimum volume of DCM (approx. 0.5 mL) in a 1-dram inner vial. Place this vial, uncapped, inside a 20 mL outer scintillation vial containing 3 mL of hexanes (anti-solvent). Cap the outer vial tightly and leave undisturbed at room temperature for 3–5 days.

  • Causality: Rapid evaporation leads to kinetic trapping, yielding amorphous powders. Vapor diffusion relies on thermodynamic control: the highly volatile DCM slowly evaporates while the non-polar hexane vapor diffuses into the inner vial. This gradual, controlled decrease in solubility promotes the nucleation and growth of high-quality, defect-free single crystals required for precise Flack parameter calculation.

References

  • US Patent 20240270751A1 - Compounds for Activating T Cells and Methods of Use (Discusses 3,5-difluoropyridin-4-yl derivatives in DGK inhibitors). Googleapis.com.
  • US Patent 8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (Mentions (3,5-difluoropyridin-4-yl) derivatives in kinase inhibitors). Google Patents.
  • BenchChem - Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols. BenchChem.
  • PMC (NIH) - Opportunities and Limitations for Assigning Relative Configurations of Antibacterial Bislactones using GIAO NMR Shift Calculations.
  • TCI Chemicals - Research Articles: Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination.
  • ACS Publications - Absolute Configuration Assignment to Chiral Natural Products by Biphenyl Chiroptical Probes.
  • PMC (NIH) - HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.

Sources

Validation

Spectroscopic comparison of (1R) and (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol

Spectroscopic Comparison and Absolute Configuration Analysis of (1R) and (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol 1-(3,5-Difluoropyridin-4-yl)ethanol is a highly versatile chiral building block frequently utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison and Absolute Configuration Analysis of (1R) and (1S)-1-(3,5-Difluoropyridin-4-yl)ethanol

1-(3,5-Difluoropyridin-4-yl)ethanol is a highly versatile chiral building block frequently utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of 1[1]. The molecule features a stereocenter at the C1 position of the ethanol moiety. Because the pharmacological efficacy, target binding affinity, and safety profiles of chiral drugs are inextricably linked to their 3D spatial arrangement, distinguishing between the (1R) and (1S) enantiomers with absolute certainty is a regulatory and scientific imperative.

This guide provides an objective, methodological comparison of the spectroscopic and chromatographic techniques used to resolve, compare, and assign the absolute configuration of these specific enantiomers.

Chiral Liquid Chromatography (HPLC): The First Line of Resolution

Expertise & Causality: Standard achiral chromatography cannot separate enantiomers because their physicochemical properties are identical in an achiral environment. To resolve the (1R) and (1S) isomers of 1-(3,5-Difluoropyridin-4-yl)ethanol, a Chiral Stationary Phase (CSP) is required[1]. The separation relies on transient, diastereomeric interactions between the analyte and the CSP. The 3,5-difluoropyridine ring is highly electron-deficient (acting as a strong π -acid), which interacts differentially with the π -basic aromatic rings of an immobilized polysaccharide CSP. The spatial orientation of the hydroxyl group (hydrogen bonding) and the methyl group (steric hindrance) dictates the binding affinity, resulting in distinct retention times ( tR​ ).

HPLC_Workflow A Racemic Mixture (1R/1S) B Chiral Stationary Phase (Amylose tris-derivative) A->B Injection C (1R)-Enantiomer Fraction B->C tR1 D (1S)-Enantiomer Fraction B->D tR2

Workflow for the chiral chromatographic resolution of enantiomers.

Protocol: Analytical Chiral HPLC

  • Column Selection: Equip the system with a Chiralpak AD-H or equivalent amylose-based CSP (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Prepare a mixture of Hexane / Isopropanol (90:10 v/v). Degas thoroughly.

  • Parameters: Run under isocratic conditions at a flow rate of 1.0 mL/min.

  • Detection: Set the UV detector to 254 nm to target the strong π→π∗ transitions of the pyridine chromophore.

  • Sample Prep: Dissolve 1 mg of the racemic mixture in 1 mL of the mobile phase. Inject 10 µL.

Table 1: Representative Chromatographic Profile

Parameter(1R)-Enantiomer(1S)-EnantiomerCausality / Note
Retention Time ( tR​ ) tR1​ (e.g., 8.2 min) tR2​ (e.g., 10.5 min)Elution order must be empirically validated via polarimetry or VCD.
Resolution ( Rs​ ) -> 2.0Indicates baseline separation, suitable for preparative scale-up.

Nuclear Magnetic Resonance (NMR): Mosher's Ester Analysis

Expertise & Causality: While standard 1 H and 19 F NMR spectra of the (1R) and (1S) enantiomers are identical, derivatization with a chiral resolving agent breaks this symmetry[2]. The "gold standard" NMR approach for secondary alcohols is 3[3]. By reacting the unknown enantiomer with both (R)- and (S)- α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), a pair of diastereomers is formed[4].

The causality of this method lies in the anisotropic shielding cone generated by the phenyl ring of the MTPA moiety. In the preferred extended conformation, the phenyl ring sits directly above either the methyl group or the difluoropyridine ring, shielding those specific protons and fluorines from the external magnetic field, thereby shifting their NMR signals upfield (lower ppm).

The 19 F Advantage: For 1-(3,5-Difluoropyridin-4-yl)ethanol, 19 F NMR provides a massive analytical advantage. The two fluorine atoms on the pyridine ring become diastereotopic upon esterification. Because 19 F has a wide chemical shift range and zero background solvent interference, the fluorines yield stark chemical shift differences ( Δδ ) without the signal overlap often seen in 1 H NMR.

Mosher_Logic A 1-(3,5-Difluoropyridin-4-yl)ethanol (Unknown Enantiomer) B Derivatize with (R)-MTPA-Cl A->B C Derivatize with (S)-MTPA-Cl A->C D (S)-MTPA Ester B->D Pyridine, DMAP E (R)-MTPA Ester C->E Pyridine, DMAP F Calculate Δδ = δS - δR (1H and 19F NMR) D->F E->F G Assign Absolute Configuration F->G Anisotropic Shielding Model

Self-validating Mosher's ester derivatization workflow for NMR analysis.

Protocol: Self-Validating Derivatization Self-Validation Principle: By synthesizing both the (R)- and (S)-MTPA esters for a single unknown enantiomer, the system internally controls for baseline chemical shifts, relying exclusively on the differential Δδ ( δS​−δR​ ) to assign configuration, eliminating concentration-dependent artifacts[3].

  • Aliquot 5 mg of the unknown enantiomer into two separate, dry vials (Vial A and Vial B).

  • Add 0.5 mL anhydrous deuterated pyridine (acting as both solvent and base) to each vial.

  • To Vial A, add 15 µL of (R)-MTPA-Cl. To Vial B, add 15 µL of (S)-MTPA-Cl.

  • Add a catalytic amount of DMAP and stir at room temperature for 2 hours.

  • Transfer directly to NMR tubes and acquire high-resolution 1 H and 19 F spectra.

Table 2: Expected NMR Chemical Shift Differences ( Δδ=δS​−δR​ )

NucleusPositionExpected Δδ Sign for (1R)-AlcoholExpected Δδ Sign for (1S)-Alcohol
1 H -CH 3​ (Methyl doublet)Negative (- Δδ )Positive (+ Δδ )
1 H Pyridine H-2, H-6Positive (+ Δδ )Negative (- Δδ )
19 F Pyridine F-3, F-5Positive (+ Δδ )Negative (- Δδ )

Vibrational Circular Dichroism (VCD): The Ab Initio Approach

Expertise & Causality: When crystallization fails—preventing X-ray diffraction analysis—3 is the premier technique for absolute configuration assignment[3]. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The 3D spatial arrangement of the C-O stretch, O-H bend, and pyridine ring deformations in 1-(3,5-Difluoropyridin-4-yl)ethanol generates a unique, stereospecific VCD signature. The (1R) and (1S) enantiomers will produce exact mirror-image VCD spectra.

VCD_Workflow A Experimental VCD & IR Acquisition D Spectral Overlay & Comparison A->D B DFT Conformational Search C Calculate VCD/IR Spectra (B3LYP) B->C C->D E Absolute Configuration D->E High Confidence Match

Computational and experimental workflow for VCD absolute configuration assignment.

Protocol: Experimental & Computational Workflow Self-Validation Principle: The experimental IR spectrum must perfectly overlay with the calculated IR spectrum. If they do not match, it indicates the calculated conformational ensemble is flawed, and the VCD assignment is automatically rejected, preventing false positives[3].

  • Acquisition: Dissolve 10 mg of the isolated enantiomer in 150 µL of CDCl 3​ . Acquire the IR and VCD spectra using an FT-VCD spectrometer (BaF 2​ cell, 100 µm path length, 4 cm −1 resolution, 4-hour scan time for signal-to-noise optimization).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (e.g., OPLS4) to identify all low-energy conformers.

  • DFT Calculations: Optimize the geometry of the lowest energy conformers using Density Functional Theory (B3LYP/6-311G** level). Calculate the theoretical IR and VCD spectra.

  • Comparison: Boltzmann-average the calculated spectra based on relative energies and overlay them with the experimental data to definitively assign the (1R) or (1S) configuration.

Summary Comparison of Spectroscopic Techniques

Table 3: Master Comparison of Analytical Methods

TechniquePrimary OutputAbsolute or Relative?Sample RequirementConfidence Level
Chiral HPLC Retention Time ( tR​ )Relative< 1 mgLow (Requires pre-assigned reference standard)
Mosher's NMR Δδ ( δS​−δR​ )Absolute5 - 10 mgHigh (Based on established empirical shielding models)
VCD Differential IR AbsorbanceAbsolute10 - 15 mgVery High (Validated via ab initio quantum mechanics)
X-Ray Crystallography Flack ParameterAbsoluteSingle CrystalGold Standard (If heavy atoms or chiral co-formers are present)

References

  • US 2016/0083401 A1 (Heterocyclic Compounds and Uses Thereof).
  • Determining the Absolute Configuration of Chiral Alcohols: Applic
  • Chirality and Numbering of Substituted Tropane Alkaloids. MDPI.
  • Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes.

Sources

Comparative

Comparative study of different synthetic routes to chiral fluorinated pyridines

The incorporation of chiral fluoroalkyl groups into pyridine scaffolds is a transformative strategy in modern drug design. By projecting fluorine atoms in precise 3D vectors, medicinal chemists can dramatically enhance a...

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Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of chiral fluoroalkyl groups into pyridine scaffolds is a transformative strategy in modern drug design. By projecting fluorine atoms in precise 3D vectors, medicinal chemists can dramatically enhance a molecule's metabolic stability, lipophilicity, and target binding affinity. However, the asymmetric synthesis of these motifs is notoriously challenging due to the strong stereoelectronic effects and high electronegativity of fluorine.

As a Senior Application Scientist, I have evaluated numerous methodologies for constructing these complex architectures. This guide provides an objective, data-driven comparison of three state-of-the-art synthetic routes: Organocatalytic De Novo Ring Construction , Ir-Catalyzed Umpolung Defluoroallylation , and Co-Catalyzed Asymmetric Hydroboration .

Quantitative Performance Comparison

Before diving into the mechanistic causality and protocols, it is crucial to benchmark these routes against key performance metrics. The following table summarizes the quantitative data for each approach.

MetricRoute A: Organocatalytic AnnulationRoute B: Ir-Catalyzed DefluoroallylationRoute C: Co-Catalyzed Hydroboration
Synthetic Strategy De novo ring constructionLate-stage C-F bond activationAsymmetric alkene functionalization
Starting Material Acyclic β-keto esters / Chalcones4-TrifluoromethylpyridinesFluoroalkyl-substituted vinylpyridines
Catalyst System Cinchona alkaloid primary amineChiral Iridium (Ir) complexCo(acac)₂ + Chiral Bisphosphine
Enantiomeric Excess (ee) Up to 99%Up to 96%Up to 98%
Typical Yields 60–82% (over cascade steps)70–90%80–95%
Scalability & Cost High (Metal-free, inexpensive)Moderate (Requires precious metal Ir)High (Earth-abundant Co catalyst)
Primary Advantage Builds highly substituted polycyclic coresDirect modification of abundant CF₃ groupsInstalls a versatile chiral boronate handle

Route A: Organocatalytic De Novo Ring Construction

Rather than functionalizing an existing pyridine, this approach builds the fluorinated ring from acyclic precursors. A highly effective method involves a one-pot fluorination followed by a cinchona alkaloid-promoted Robinson annulation to form fluorinated cyclohexenones, which are subsequently aromatized[1].

Mechanistic Causality

The critical challenge in this one-pot sequence is reagent compatibility. Electrophilic fluorination using Selectfluor generates highly acidic byproducts. If the Robinson annulation is attempted immediately, these acids protonate the basic amine of the cinchona organocatalyst, completely quenching its catalytic activity. The addition of a specific base—such as Na₂CO₃—is not merely for yield optimization; it is a fundamental requirement to neutralize the environment and regenerate the active nucleophilic amine catalyst[1].

G A Acyclic β-Keto Esters B Electrophilic Fluorination (Selectfluor) A->B Step 1 C Robinson Annulation (Cinchona Alkaloid + Na2CO3) B->C Step 2 D Fluorinated Cyclohexenone (Up to 99% ee) C->D Intermediate E Oxidative Aromatization (DDQ) D->E Step 3 F Chiral Fluorinated Pyridine E->F Final Product

Workflow for organocatalytic de novo synthesis of chiral fluorinated pyridines.

Self-Validating Experimental Protocol
  • Fluorination: Dissolve the acyclic β-keto ester (1.0 equiv) in acetonitrile. Slowly add Selectfluor (1.1 equiv) at 0 °C. Validation: Monitor by ¹⁹F NMR; the appearance of a doublet around -190 ppm confirms α-fluorination.

  • Neutralization & Annulation: Once fluorination is complete, add Na₂CO₃ (1.5 equiv) to neutralize the acidic byproducts[1]. Stir for 15 minutes. Add the chalcone Michael acceptor (1.2 equiv) and the cinchona alkaloid primary amine catalyst (20 mol%).

  • Cyclization: Stir at 25 °C for 24–48 hours. Validation: LC-MS should indicate the mass of the cyclized fluorocyclohexenone.

  • Aromatization: Isolate the intermediate and treat with DDQ (2.0 equiv) in toluene at 80 °C to afford the fully aromatized chiral fluorinated pyridine.

Route B: Ir-Catalyzed Umpolung Defluoroallylation

For late-stage functionalization, modifying an existing trifluoromethyl (CF₃) group on a pyridine ring is highly desirable. Standard CF₃ groups are electrophilic. However, a breakthrough umpolung strategy allows the conversion of 4-trifluoromethylpyridines into nucleophilic pyridyldifluoromethyl anions, which are then trapped enantioselectively via Ir-catalyzed asymmetric allylic alkylation[2].

Mechanistic Causality

The umpolung activation relies on a diboron-base-pyridine system. The addition of sodium ethoxide (EtONa) and bis(pinacolato)diboron (B₂pin₂) facilitates an attack on the pyridine nitrogen. This pushes electron density through the conjugated system, expelling a single fluoride ion from the CF₃ group and generating a transient N-boryl pyridyldifluoromethyl anion. The chiral Ir-complex then intercepts this anion, dictating strict enantio-discrimination during the new C–C bond formation and overriding the racemic background reaction[2].

G A 4-CF3-Pyridine B Umpolung Activation (B2pin2 + EtONa) A->B Base/Boron C N-Boryl Pyridyldifluoromethyl Anion B->C C-F Cleavage D Asymmetric Allylic Alkylation (Chiral Ir-Complex) C->D + Cinnamyl Carbonate E Chiral Difluoroalkyl Pyridine (Up to 96% ee) D->E Enantioselective C-C Bond

Ir-catalyzed umpolung defluoroallylation mechanism for 4-trifluoromethylpyridines.

Self-Validating Experimental Protocol
  • Catalyst Preparation: In a glovebox, pre-activate the iridium complex (S,S,Sa)-[Ir] (5 mol%) in dry THF.

  • Umpolung Activation: In a separate vial, combine 4-trifluoromethylpyridine (1.0 equiv), B₂pin₂ (1.5 equiv), and EtONa (1.5 equiv) in THF. Validation: A distinct color change (often deep red/brown) indicates the formation of the N-boryl anion intermediate.

  • Allylation: Transfer the activated anion solution to the catalyst vial, followed immediately by cinnamyl carbonate (1.2 equiv).

  • Reaction: Stir at 30 °C for 12 hours. Quench with water and extract with EtOAc. Validation: Chiral HPLC analysis against a racemic standard will confirm the ee (typically >90%), while ¹⁹F NMR will show a characteristic AB quartet for the newly formed diastereotopic CF₂ group.

Route C: Co-Catalyzed Asymmetric Hydroboration

When downstream flexibility is required, installing a chiral boronate handle adjacent to a fluoroalkyl group is the optimal strategy. Cobalt-catalyzed asymmetric hydroboration of fluoroalkyl-substituted vinylpyridines provides direct access to chiral fluoroalkylboronates, which can be seamlessly utilized in Suzuki-Miyaura cross-couplings[3].

Mechanistic Causality

The choice of Cobalt over heavier precious metals is driven by regioselectivity. The Co-H species, generated in situ from Co(acac)₂ and pinacolborane (HBpin), undergoes a highly specific 1,2-insertion into the alkene. This regioselectivity is governed by the stereoelectronic pull of the fluoroalkyl group, which stabilizes the adjacent alkyl-cobalt intermediate. The chiral bisphosphine ligand creates a rigid steric pocket that ensures the subsequent boryl transfer occurs with near-perfect facial selectivity[3].

G A Fluoroalkyl-Vinylpyridine C Regioselective Co-H Insertion A->C Hydrometalation B Active Catalyst Formation (Co(acac)2 + Bisphosphine + HBpin) B->A Catalyst Binding D Chiral Alkyl-Cobalt Intermediate C->D Stereocontrol E Reductive Elimination (Boryl Transfer) D->E Bpin Addition F Chiral Fluoroalkylboronate (Up to 98% ee) E->F Product Release

Cobalt-catalyzed asymmetric hydroboration pathway for fluoroalkyl-vinylpyridines.

Self-Validating Experimental Protocol
  • Catalyst Generation: Under an argon atmosphere, combine Co(acac)₂ (5 mol%) and the chiral bisphosphine ligand (5.5 mol%) in dry THF. Stir for 10 minutes to allow complexation.

  • Borane Addition: Add HBpin (1.5 equiv) dropwise. Validation: The evolution of a slight amount of H₂ gas and a color shift indicates the formation of the active Co-H/Co-Bpin species.

  • Hydroboration: Add the fluoroalkyl-substituted vinylpyridine (1.0 equiv) slowly at room temperature. Stir for 16 hours.

  • Isolation: Concentrate the mixture and purify via silica gel chromatography (using deactivated silica to prevent boronate degradation). Validation: ¹¹B NMR will show a sharp singlet at ~33 ppm, confirming the presence of the alkyl pinacolboronate.

Conclusion for Drug Development Professionals

The selection of a synthetic route depends entirely on the stage of drug development and the desired molecular architecture:

  • Choose Route A (Organocatalysis) when you need to build heavily decorated, novel polycyclic pyridine cores from scratch.

  • Choose Route B (Ir-Catalyzed Defluoroallylation) for late-stage lead optimization, allowing you to rapidly diversify commercially available trifluoromethylpyridines into chiral difluoroalkyl analogs.

  • Choose Route C (Co-Catalyzed Hydroboration) when building modular building blocks; the resulting chiral boronates serve as universal linchpins for divergent cross-coupling campaigns.

References

  • One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorin
  • Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activ
  • Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboron

Sources

Validation

Validation of Analytical Methods for Fluorinated Chiral Alcohols: A Comparative Guide

Introduction: The Stereoelectronic Challenge of Fluorine Fluorinated chiral alcohols (e.g., 1-(trifluoromethyl)alkanols) are highly prized synthons in modern drug discovery. The strategic incorporation of fluorine modula...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Stereoelectronic Challenge of Fluorine

Fluorinated chiral alcohols (e.g., 1-(trifluoromethyl)alkanols) are highly prized synthons in modern drug discovery. The strategic incorporation of fluorine modulates a drug candidate's lipophilicity, metabolic stability, and target binding affinity. However, analyzing the enantiomeric purity of these compounds presents a unique chromatographic challenge.

The Causality of Chiral Recognition Failure: Fluorine’s extreme electronegativity draws electron density away from the adjacent hydroxyl group. This increases the alcohol's acidity while simultaneously reducing its ability to act as a traditional hydrogen-bond acceptor. This electronic distortion weakens the transient diastereomeric complexes formed between the analyte and the carbamate linkages of traditional polysaccharide-based Chiral Stationary Phases (CSPs). Consequently, conventional High-Performance Liquid Chromatography (HPLC) methods often suffer from poor selectivity ( α ) and severe peak tailing when applied to highly fluorinated molecules.

Methodological Comparison: HPLC vs. SFC

To overcome the limitations of traditional liquid chromatography, Supercritical Fluid Chromatography (SFC) has emerged as the premier technique for the chiral separation of fluorinated compounds[1][].

Why SFC Outperforms HPLC for Fluorinated Alcohols: SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. scCO₂ possesses liquid-like density but gas-like diffusivity and exceptionally low viscosity.

  • Thermodynamic Advantage: Unlike the bulk hydrocarbon solvents (e.g., hexane) used in normal-phase HPLC, non-polar scCO₂ does not competitively interact with the CSP’s chiral recognition cavities. This allows the subtle dipole-induced dipole and π−π interactions—which are critical for resolving fluorinated enantiomers—to dominate the retention mechanism[3].

  • Kinetic Advantage: The high diffusivity of scCO₂ facilitates rapid mass transfer between the mobile and stationary phases, sharpening the chromatographic peaks of fluorinated alcohols that would otherwise exhibit severe band broadening in HPLC[1][4].

Table 1: Chromatographic Performance Comparison

Model Compound: 1-(pentafluorophenyl)ethanol analyzed on an immobilized Chiralpak IG column (250 x 4.6 mm, 5 µm).

Performance MetricNormal-Phase HPLCSupercritical Fluid Chromatography (SFC)
Mobile Phase Hexane / Isopropanol (90:10 v/v)scCO₂ / Methanol (90:10 v/v)
Flow Rate 1.0 mL/min3.0 mL/min
Backpressure ~80 bar~150 bar (Controlled via BPR)
Retention Time (R-isomer) 14.2 min3.1 min
Retention Time (S-isomer) 16.8 min4.5 min
Resolution (Rs) 1.83.4
Selectivity ( α ) 1.251.62
Solvent Waste (per run) 20.0 mL (Hazardous Organic)1.5 mL (Methanol only)

Analytical Method Validation Workflow

To ensure regulatory compliance, the developed SFC method must be validated according to the ICH Q2(R2) guidelines[6][7]. The following workflow illustrates the logical progression of validation parameters required to prove the method is "fit for purpose"[8].

G cluster_validation ICH Q2(R2) Validation Workflow Start Method Selection SFC vs HPLC Dev Method Development CSP & Modifier Screening Start->Dev SST System Suitability Resolution > 1.5 Dev->SST Spec Specificity Matrix & Degradant Check SST->Spec Lin Linearity & Range R² ≥ 0.999 Spec->Lin Acc Accuracy Spike Recovery Lin->Acc Prec Precision %RSD ≤ 2.0% Acc->Prec Rob Robustness Parameter Variation Prec->Rob Report Validated Analytical Procedure Rob->Report

Workflow for ICH Q2(R2) compliant analytical method validation of chiral fluorinated alcohols.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I design protocols not just to collect data, but to serve as self-validating systems . This means the analytical sequence continuously verifies its own performance, ensuring that any deviation in column chemistry or detector response is immediately flagged.

Step 1: System Suitability Testing (SST) & Bracketing
  • Procedure: Inject a racemic standard of the fluorinated alcohol (1.0 mg/mL) six times before the sample queue. Throughout the run, inject a "bracketed" standard every 10 samples.

  • Causality: The high electronegativity of fluorine makes these compounds highly sensitive to active sites on the silica support. Continuous bracketing ensures that the column has not become fouled and that the UV detector response drift remains ≤ 2.0%. The run self-validates by confirming Rs ≥ 2.0 and peak symmetry (Tf ≤ 1.5) at the start, middle, and end of the sequence[8].

Step 2: Specificity via Orthogonal Stress
  • Procedure: Subject the fluorinated alcohol to forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, and thermal stress at 60°C for 24 hours). Inject the stressed samples alongside a blank diluent.

  • Causality: Validates that the chiral recognition mechanism is not compromised by co-eluting degradants or synthetic matrix components. Under ICH Q2(R2), the method must unambiguously measure the target enantiomers without interference[6][7].

Step 3: Linearity and Range
  • Procedure: Prepare calibration standards of the minor enantiomer at 5 concentration levels ranging from the Limit of Quantitation (LOQ) up to 150% of the target specification limit. Plot peak area versus concentration.

  • Causality: Proves the detector's response is directly proportional to the analyte concentration. For fluorinated compounds, which can exhibit non-linear UV absorption at high concentrations due to self-association, confirming an R² ≥ 0.999 is critical for accurate enantiomeric excess (ee%) calculations[7].

Step 4: Accuracy via Matrix Spiking
  • Procedure: Spike known quantities of the minor (S)-enantiomer into a bulk sample of the major (R)-enantiomer at 0.1%, 0.5%, and 1.0% (w/w) levels. Calculate the percentage recovery.

  • Causality: Demonstrates that the massive chromatographic peak of the major enantiomer does not suppress the integration or recovery of the trace minor enantiomer, ensuring absolute quantitative trustworthiness.

Step 5: Precision and Robustness
  • Procedure: Perform 6 replicate preparations of the 100% test concentration (Repeatability). Have a second analyst perform the same test on a different day using a different SFC system (Intermediate Precision). Deliberately vary the scCO₂ flow rate (±0.2 mL/min), column temperature (±2°C), and modifier concentration (±1%).

  • Causality: Proves the intrinsic consistency of the method. Robustness testing is particularly vital in SFC, as slight changes in backpressure or temperature drastically alter the density of scCO₂, which directly impacts the retention times of fluorinated analytes[9][10].

Table 2: ICH Q2(R2) Validation Metrics for the SFC Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Rs > 1.5; No matrix interferenceRs = 3.4; No interferencePASS
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.6% ± 0.4%PASS
Repeatability %RSD of peak areas ≤ 2.0% (n=6)0.85%PASS
Intermediate Precision %RSD of peak areas ≤ 2.0% (n=12)1.12%PASS
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.05% w/w (S/N = 14)PASS

References

  • A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines - benchchem.com - 1

  • ICH Q2 (R2) Validation of Analytical Procedures - mastercontrol.com - 6

  • Enantiomeric Purification (HPLC/SFC) - bocsci.com -

  • Should I use SFC or HPLC for my Analysis? - chromatographytoday.com -4

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